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Cy3 se(mono so3)

Cat. No.: B14061877
M. Wt: 687.9 g/mol
InChI Key: GCROFUHHFYAKKQ-UHFFFAOYSA-N
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Description

Contextualization of Cy3 se(mono so3) within Modern Chemical Biology and Nanoscience Research

The compound Cy3 se(mono so3) represents a sophisticated fluorescent probe situated at the intersection of modern chemical biology and nanoscience. Chemical biology leverages the power of chemistry to create molecular tools that can be used to study and manipulate biological systems. chembiouv.com In this context, fluorescent probes are indispensable for visualizing and quantifying biomolecules and cellular processes with high specificity and sensitivity. jyu.fi Nanoscience, the study of materials at the nanoscale, provides novel platforms and materials with unique properties that can enhance the functionality of such probes. tcd.ie

The integration of nanomaterials with biological research, often termed bionanotechnology, has led to significant advancements in areas like biosensing, drug delivery, and molecular imaging. universiteitleiden.nl Fluorescent dyes like Cy3 are often encapsulated within nanoparticles, such as calcium phosphate (B84403) nanoparticles, to improve their brightness and stability for bioimaging applications. researchgate.net This encapsulation can lead to a significant increase in quantum efficiency and allows for the imaging of single nanoparticles. researchgate.net The development of specialized fluorescent probes, such as Cy3 se(mono so3), is driven by the need for tools that can operate within the complex environments of living cells and organisms to unravel the roles of specific molecules in health and disease. chembiouv.com The unique structural modifications of this particular dye—the selenium substitution and monosulfonation—are designed to impart specific photophysical and chemical properties tailored for advanced research applications.

Evolution of Cyanine (B1664457) Dye Functionalization for Enhanced Research Capabilities

Cyanine dyes, a class of synthetic dyes belonging to the polymethine group, are foundational to the development of modern fluorescent probes due to their high molar extinction coefficients, good quantum yields, and synthetically tunable optical properties. researchgate.netresearchgate.net The basic structure consists of two nitrogen-containing heterocyclic rings connected by a polymethine chain. baseclick.eucreative-diagnostics.com The length of this chain is a key determinant of the dye's absorption and emission wavelengths, allowing for the creation of dyes that span the visible and near-infrared (NIR) spectrum. researchgate.net

The evolution of cyanine dyes has been marked by extensive functionalization to overcome limitations such as poor water solubility, a tendency to aggregate, and susceptibility to photobleaching. google.comcambridge.org Early modifications focused on improving performance in biological applications. For instance, the introduction of reactive groups allows for the covalent attachment of the dye to biomolecules like proteins, nucleic acids, and antibodies. baseclick.eugoogle.comgoogle.com This enables their use as labels in a wide array of techniques including fluorescence microscopy, DNA sequencing, and flow cytometry. baseclick.eugoogle.com

A significant advancement in cyanine dye chemistry has been the development of probes with "turn-on" fluorescence capabilities, where the dye's emission is activated by a specific biological event or analyte. nd.edu This has been achieved by incorporating functionalities that are responsive to environmental factors like hypoxia or the presence of specific enzymes. nd.edu The incorporation of electron-withdrawing groups has also been shown to significantly improve the photostability of cyanine fluorophores used for nucleic acid labeling. researchgate.net These functionalization strategies have transformed simple dyes into sophisticated molecular probes capable of providing dynamic information about cellular processes. jyu.fi

Significance of Monosulfonate and Selenium Modifications in Fluorescent Probe Design Principles

The specific modifications in Cy3 se(mono so3)—a single sulfonate group and a selenium atom—are critical to its function as an advanced fluorescent probe.

Monosulfonate Modification: Sulfonation, the addition of sulfonate (SO₃⁻) groups, is a widely used strategy to enhance the water solubility of cyanine dyes. creative-diagnostics.comlumiprobe.com Non-sulfonated cyanines often require organic co-solvents like DMSO or DMF for labeling reactions in aqueous buffers, which can be detrimental to sensitive proteins. lumiprobe.com The presence of charged sulfonate groups increases the hydrophilicity of the dye, making it readily soluble in aqueous solutions and reducing its tendency to aggregate. creative-diagnostics.comcambridge.orglumiprobe.com Dye aggregation can quench fluorescence and lead to inaccurate experimental results. creative-diagnostics.com While many commercial dyes are di- or tetra-sulfonated, a monosulfonated version represents a balance, improving aqueous solubility while potentially altering how the dye interacts with biomolecules compared to its more heavily sulfonated or non-sulfonated counterparts.

Cyanine Dye Type Key Characteristics Primary Application Benefit
Non-sulfonated Requires organic co-solvent (e.g., DMSO, DMF) for dissolution in aqueous buffers.Versatile and widely used for labeling various biomolecules. creative-diagnostics.com
Sulfonated Highly water-soluble; no organic co-solvent needed. Less prone to aggregation. lumiprobe.comIdeal for labeling sensitive proteins and for applications requiring purely aqueous conditions. creative-diagnostics.comlumiprobe.com

Selenium Modification: The incorporation of selenium, a chalcogen, into the heterocyclic ring of a cyanine dye introduces unique and powerful properties. This is a key strategy in the design of probes for redox biology and theranostics (therapeutics + diagnostics). researchgate.netnih.gov

Red-Shifted Spectra: Replacing a sulfur atom with a heavier selenium atom in the dye's core structure can lead to a desirable red shift in both the absorption and emission spectra. nih.gov

Sensing Reactive Oxygen Species (ROS): Organoselenium compounds can undergo redox transformations. capes.gov.br This reactivity is harnessed to create fluorescent probes that are highly sensitive and selective for specific ROS, such as hydrogen peroxide (H₂O₂), peroxynitrite (ONOO⁻), and superoxide (B77818) (O₂•⁻). semanticscholar.orgacs.orgnih.gov The selenium atom often acts as a fluorescence quencher in its reduced state; upon oxidation by a ROS, the quenching is relieved, resulting in a "turn-on" fluorescent signal. researchgate.netacs.org

Photodynamic Therapy (PDT): The "heavy atom effect" of selenium can enhance the generation of singlet oxygen, a potent cytotoxic agent, upon light irradiation. nih.gov This property is exploited in developing selenium-containing cyanine dyes as photosensitizers for near-infrared (NIR) PDT, a targeted cancer therapy. nih.gov A selenium-substituted heptamethine cyanine dye was shown to have a significantly high singlet oxygen quantum yield, demonstrating its potential in PDT. nih.gov

The combination of a monosulfonate group for solubility and a selenium atom for redox sensing or phototherapeutic activity makes Cy3 se(mono so3) a highly specialized tool for advanced biological research.

Overview of Pioneering Research Areas Utilizing Cy3 se(mono so3) and Related Chromophores

The unique properties conferred by selenium and sulfonate modifications position Cy3 se(mono so3) and related chromophores at the forefront of several research areas.

Redox Biology and Oxidative Stress: Selenium-containing fluorescent probes are pivotal in studying the roles of ROS and reactive nitrogen species (RNS) in cellular signaling and pathology. acs.orgnih.gov These probes allow for the real-time detection and imaging of specific reactive species within living cells, providing insights into processes like inflammation, aging, and neurodegenerative diseases. researchgate.netsemanticscholar.org For example, selenium-based probes have been developed to monitor peroxynitrite redox events and to detect changes in intracellular hydrogen peroxide concentrations. semanticscholar.orgacs.orgnih.gov

Theranostics and Targeted Therapy: The dual functionality of selenium-cyanine dyes as both imaging agents and photosensitizers is actively explored in cancer research. nih.gov These "theranostic" agents can be used to visualize tumors and then, upon activation with light of a specific wavelength, destroy cancer cells through PDT. nih.gov Furthermore, cyanine dyes can be conjugated to targeting ligands to enhance their accumulation in specific tissues, such as tumors. google.comnd.edu

Nucleic Acid Research: Cyanine dyes are extensively used for labeling and visualizing nucleic acids. baseclick.eu Selenium-substituted cyanines have shown promise as selective spectroscopic probes for non-canonical DNA structures like G-quadruplexes, which are implicated in cancer and aging. chembiouv.comnih.gov The ability of these dyes to distinguish between different nucleic acid structures through changes in their fluorescence provides a powerful tool for studying gene regulation and for developing new therapeutic strategies. nih.gov For instance, certain selenium-substituted monomethine cyanines exhibit a strong preference for G-quadruplex DNA and show antiproliferative activity against cancer cell lines, highlighting their potential as theranostic agents. nih.gov

Research Area Application of Selenium-Cyanine Probes Example Finding
Redox Biology Real-time imaging of ROS/RNS in living cells. acs.orgDevelopment of a reversible NIR fluorescent probe for monitoring peroxynitrite. semanticscholar.orgacs.org
Theranostics Combined tumor imaging and photodynamic therapy (PDT). nih.govnih.govA selenium-substituted Cy7 dye exhibited a high singlet oxygen quantum yield, demonstrating strong PDT effect in living cells. nih.gov
Nucleic Acid Research Selective recognition and imaging of G-quadruplex DNA structures. nih.govSelenium-substituted cyanines showed high selectivity for G-quadruplex DNA over duplex DNA and inhibitory effects on cancer cells. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C39H49N3O6S B14061877 Cy3 se(mono so3)

Properties

Molecular Formula

C39H49N3O6S

Molecular Weight

687.9 g/mol

IUPAC Name

4-[2-[5-[3,3-dimethyl-1-[6-oxo-6-(2-oxopyrrolidin-1-yl)oxyhexyl]indol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]butane-1-sulfonate

InChI

InChI=1S/C39H49N3O6S/c1-38(2)30-18-10-12-20-32(30)40(26-14-6-9-25-37(44)48-42-28-17-24-36(42)43)34(38)22-7-5-8-23-35-39(3,4)31-19-11-13-21-33(31)41(35)27-15-16-29-49(45,46)47/h5,7-8,10-13,18-23H,6,9,14-17,24-29H2,1-4H3

InChI Key

GCROFUHHFYAKKQ-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3CCCCS(=O)(=O)[O-])(C)C)CCCCCC(=O)ON5CCCC5=O)C

Origin of Product

United States

Synthetic Methodologies and Functionalization Strategies for Cy3 Se Mono So3 Probes

Advanced Chemical Synthesis Pathways for Cy3 se(mono so3) Analogues

The synthesis of Cy3 se(mono so3) analogues involves the construction of the core cyanine (B1664457) chromophore, followed by or concurrent with the introduction of the selenium moiety and the monosulfonate group. The structural versatility of cyanine dyes allows for the creation of a wide range of analogues through variations in the heteroatom, the length of the polymethine chain, or N-alkylation. uclan.ac.uk

Recent advancements in synthetic organic chemistry have enabled more efficient and controlled routes to these complex molecules. An innovative and atom-efficient synthesis of trimethine cyanines (Cy3) utilizes formaldehyde as a single-carbon source, which is a significant improvement over traditional methods that often suffer from low atom economy and the formation of substantial side-products. nih.govresearchgate.net This approach, which yields water as the primary byproduct, aligns with the principles of sustainable chemistry and offers a practical pathway for creating both symmetrical and unsymmetrical Cy3 derivatives. nih.gov

Solid-phase methodologies have also been explored for the synthesis of various cyanine dyes. nih.gov These methods, including a "catch-and-release" strategy using a sulfonyl chloride resin and a stepwise approach involving the attack of heterocyclic carbon nucleophiles on immobilized polyene-chain precursors, provide robust and versatile strategies for delivering a wide range of cyanine-based dyes in high purity. nih.gov

A modular approach to the synthesis of diverse heterobifunctional cyanine dyes has also been developed. acs.org This strategy addresses the challenge of incorporating temperature-sensitive functional groups by attaching them in the final synthesis step, thereby preventing their degradation. acs.org This method is particularly useful for creating complex probes with multiple functionalities.

Regioselective functionalization is critical for tailoring the properties of cyanine dyes and for introducing reactive handles for bioconjugation. The ability to selectively modify specific positions on the cyanine chromophore allows for the fine-tuning of its photophysical characteristics and its interaction with biological targets.

For instance, the introduction of substituents at different positions on the indolenine or benzothiazole rings can influence the dye's solubility, aggregation behavior, and fluorescence quantum yield. The development of synthetic routes that allow for the precise placement of functional groups is therefore a key area of research. A modular synthetic approach, where functional groups are introduced in the final steps, is one way to achieve this. acs.org

The incorporation of a monosulfonate group and a selenium moiety into the Cy3 scaffold presents unique synthetic challenges but also offers significant advantages. The sulfonate group enhances water solubility, which is crucial for biological applications, and can reduce non-specific binding. uclan.ac.uk The selenium atom can influence the photophysical properties of the dye and has been explored for its potential in developing probes for reactive oxygen and nitrogen species and for photodynamic therapy. nih.gov

The synthesis of selenium-substituted monomethine cyanine dyes has been reported, providing a basis for the development of Cy3 se(mono so3) analogues. nih.govresearchgate.net These syntheses typically involve the use of benzoselenazolium as a key building block. nih.gov The introduction of the sulfonate group can be achieved by using sulfonated starting materials, such as sulfonated indolenine derivatives.

Challenges in the synthesis include managing the reactivity of the selenium-containing intermediates and achieving regioselective sulfonation. Innovations in this area focus on developing milder reaction conditions and more efficient purification methods to obtain the desired products in high yield and purity.

Conjugation Chemistry for Biomolecular Integration of Cy3 se(mono so3)

To be effective as biological probes, Cy3 se(mono so3) dyes must be covalently attached to biomolecules such as proteins or nucleic acids. This is achieved through various conjugation chemistries that target specific functional groups on the biomolecule.

Site-specific labeling is essential for ensuring that the fluorescent probe does not interfere with the biological activity of the target molecule and for providing precise information about the location and dynamics of that molecule.

For proteins, site-specific labeling can be achieved by targeting naturally occurring or genetically engineered amino acids. For example, heptamethine cyanine dyes with a meso-Cl functionality have been shown to covalently bind to proteins with free cysteine residues under physiological conditions. mdpi.compreprints.org This reaction is selective for thiols, with no reaction observed with other nucleophilic amino acid side chains like those of tyrosine, lysine, or serine. mdpi.compreprints.org Another approach involves the genetic encoding of cyanine dyes as non-canonical amino acids, allowing for their incorporation into proteins at specific sites. nih.gov

For nucleic acids, fluorescent labeling can be achieved by conjugating cyanine dyes to nucleotides or nucleic acid probes, which are then incorporated into the DNA or RNA molecule. This allows for the tracking and quantification of RNA molecules in applications such as fluorescence microscopy and in situ hybridization.

BiomoleculeLabeling StrategyTarget Functional GroupExample
ProteinsCysteine-specific modificationThiol (-SH)Heptamethine cyanine with meso-Cl functionality mdpi.compreprints.org
ProteinsGenetic encodingIncorporation as a non-canonical amino acidCy3- and Cy5-based non-canonical amino acids nih.gov
Nucleic AcidsNucleotide/probe conjugation-Cyanine dye-labeled nucleotides for RNA tracking

A general strategy has been introduced that uses "linker" compounds to customize the properties of commercial fluorophores during biolabeling. nih.gov These linkers can bridge the biotarget, the fluorophore, and a functional moiety, allowing for the introduction of new properties such as enhanced photostability or sensing capabilities. nih.gov The use of a C4'-O-alkyl linker in near-infrared cyanine dyes has been shown to provide high chemical stability and excellent optical properties, leading to superior in vivo pharmacokinetics of monoclonal antibody conjugates.

The linker can also influence the cellular uptake and localization of the probe. For example, the installation of a basic amine into a cyanine probe dramatically improves the cellular photon output, likely due to enhanced lysosomal uptake and retention. nih.gov

Rational Design Principles for Cy3 se(mono so3) Derivatives in Targeted Research

The rational design of Cy3 se(mono so3) derivatives involves the careful selection of structural modifications to optimize the probe for a specific research application. This includes considerations of the target molecule, the biological environment, and the desired imaging modality.

Key design principles include:

Tuning Photophysical Properties: Modifications to the cyanine chromophore, such as extending the polymethine chain or introducing specific substituents, can be used to shift the absorption and emission wavelengths and to improve the quantum yield and photostability. universiteitleiden.nl

Enhancing Target Specificity: The incorporation of targeting ligands, such as peptides or antibodies, can direct the probe to specific cells or subcellular compartments. nd.edu

Improving Biocompatibility: The introduction of hydrophilic groups, such as sulfonates, can improve the water solubility of the probe and reduce non-specific interactions. uclan.ac.uk

Developing "Smart" Probes: The design of probes that exhibit a change in their fluorescence properties upon binding to a target or in response to a specific environmental cue (e.g., pH, enzyme activity) can enable background-free imaging. nih.govchemrxiv.org

Design PrincipleStructural ModificationDesired OutcomeExample
Tuning Photophysical PropertiesVarying polymethine chain lengthShifted absorption/emission wavelengthsComparison of Cy3, Cy5, and Cy7 analogues universiteitleiden.nl
Enhancing Target SpecificityConjugation to a targeting ligandSelective binding to a specific receptorCyanine dye with targeting ligands for cancer cell receptors nd.edu
Improving BiocompatibilityIntroduction of sulfonate groupsIncreased water solubility, reduced non-specific bindingSulfonated cyanine dyes with limited cellular uptake uclan.ac.uk
Developing "Smart" ProbesIncorporation of a cleavable linkerFluorescence "turn-on" upon enzyme cleavageFluorogenic cyanine carbamates for in vivo imaging nih.govchemrxiv.org

Strategies for Modulating Structural and Biological Compatibility

The utility of fluorescent probes like Cy3 se(mono SO3) in biological imaging and sensing is critically dependent on their structural and biological compatibility. Modifications to the core cyanine structure are often necessary to improve performance in complex biological environments. Key strategies focus on enhancing water solubility, reducing non-specific binding, and improving photostability.

One of the most effective strategies to enhance the biological compatibility of cyanine dyes is through sulfonation. The introduction of sulfonic acid groups (SO3-) significantly increases the aqueous solubility of the dye. alfa-chemistry.comnanopaprika.eucreative-diagnostics.comlumiprobe.com This is crucial for biological applications, which are predominantly conducted in aqueous media. Non-sulfonated cyanine dyes tend to aggregate in aqueous buffers, which can lead to fluorescence quenching and altered spectral properties. nanopaprika.eulumiprobe.com Sulfonation helps to prevent this aggregation through electrostatic repulsion and improved hydration. creative-diagnostics.com The presence of the mono-sulfonate group in Cy3 se(mono SO3) is a direct application of this strategy to enhance its water solubility and performance in biological assays. nanopaprika.eu

Beyond sulfonation, other modifications can be employed to further enhance biocompatibility. PEGylation, the attachment of polyethylene glycol (PEG) chains, is another common strategy that can decrease non-specific binding of the probe to proteins and other biomolecules, as well as improve its pharmacokinetic properties in vivo. alfa-chemistry.com Structural modifications to the polymethine chain or the heterocyclic rings can also be used to fine-tune the photophysical properties of the dye, such as its quantum yield and photostability, which are critical for high-quality imaging. alfa-chemistry.com

The table below summarizes key structural modifications and their impact on the biological compatibility of cyanine probes.

Modification StrategyPrimary Effect(s)Reference(s)
Sulfonation Increases water solubility, reduces aggregation alfa-chemistry.comnanopaprika.eucreative-diagnostics.comlumiprobe.com
PEGylation Decreases non-specific binding, improves pharmacokinetics alfa-chemistry.com
Heterocyclic Ring Modification Modulates photophysical properties (e.g., quantum yield, photostability) alfa-chemistry.com
Polymethine Chain Rigidification Increases quantum yield and photostability researchgate.net

These strategies allow for the rational design of cyanine dye probes with optimized properties for specific biological applications, ensuring that the probe can effectively reach its target and provide a robust signal with minimal interference from the biological matrix.

Exploration of Covalent-Assembly Principles in Probe Engineering

A more advanced approach to probe design involves the principle of "covalent-assembly". This strategy utilizes a specific trigger, often an analyte or an enzyme, to induce an intramolecular or intermolecular reaction that assembles a fluorescent molecule from non-fluorescent or weakly fluorescent precursors. frontiersin.orgnih.govlatrobe.edu.au This "turn-on" mechanism offers a significant advantage over "always-on" probes by providing a high signal-to-noise ratio, as the fluorescence is only generated in the presence of the target. frontiersin.org

The core concept of covalent-assembly in the context of probe engineering is the in-situ formation of a fluorophore. frontiersin.org This process is typically triggered by a specific chemical reaction, such as the cleavage of a protecting group or a cyclization reaction, initiated by the analyte of interest. For example, a probe could be designed with two reactive moieties that are brought into proximity upon binding to a target, leading to a covalent reaction that forms a conjugated, fluorescent system.

While the direct application of covalent-assembly principles to the specific structure of Cy3 se(mono SO3) is not extensively detailed in readily available literature, the foundational concepts can be hypothetically applied. For instance, a Cy3-based probe could be synthesized in a "caged" or fragmented form, where the full cyanine chromophore is not present. The succinimidyl ester (se) group of Cy3 se(mono SO3) is designed for covalent attachment to primary amines on biomolecules. A covalent-assembly strategy could be integrated by designing a system where this conjugation event, or a subsequent biological interaction, triggers a conformational change or a secondary reaction that completes the Cy3 chromophore, leading to a significant increase in fluorescence.

The table below outlines the general principles of covalent-assembly in fluorescent probe design.

PrincipleDescriptionAdvantage(s)Reference(s)
Analyte-Triggered Fluorophore Formation The target analyte initiates a chemical reaction that creates the fluorescent molecule from non-fluorescent precursors.High signal-to-noise ratio, low background fluorescence. frontiersin.orgnih.govlatrobe.edu.au
In-situ Assembly The fluorescent signal is generated at the site of the target, providing spatial information.Localization of the target. frontiersin.org
Irreversible Covalent Bond Formation The assembly process forms a stable covalent bond, leading to a permanent fluorescent signal.Signal stability over time. nih.govlatrobe.edu.au

The exploration of covalent-assembly principles in the engineering of probes based on scaffolds like Cy3 holds significant promise for the development of highly specific and sensitive detection agents for a wide range of biological targets.

Advanced Photophysical Investigations of Cy3 Se Mono So3 and Its Conjugates

Excited-State Dynamics and Deactivation Pathways

A primary non-radiative decay pathway for Cy3 is the photoinduced isomerization around the polymethine chain that connects its two indolenine rings. arxiv.org The molecule typically exists in a stable, highly fluorescent trans conformation. However, upon excitation, it can undergo a rotation around one of the carbon-carbon double bonds in the polymethine bridge to form a transient, non-fluorescent or weakly fluorescent cis isomer. nih.gov This process is a major contributor to the relatively low fluorescence quantum yield of Cy3 in environments where the dye is free to rotate. edinst.comresearchgate.net

The efficiency of this trans-cis isomerization is highly dependent on steric hindrance. When the dye's rotation is restricted, the isomerization pathway is suppressed, leading to an increase in fluorescence. researchgate.netresearchgate.net This phenomenon is the basis for protein-induced fluorescence enhancement (PIFE), where the binding of a protein to a Cy3-labeled nucleic acid sterically hinders the dye, reducing isomerization and thereby increasing its fluorescence intensity. nih.gov The activation energy for photoisomerization is a key parameter that is strongly influenced by the dye's microenvironment. researchgate.netnih.gov For instance, when Cy3 is attached to the 5' terminus of single-stranded DNA, it experiences significant dye-DNA interactions that increase the activation energy for photoisomerization, leading to a longer fluorescence lifetime. nih.govelsevierpure.com

Studies have shown that the isomerization in Cy3 primarily occurs from the excited trans-singlet state to the cis-ground state. nih.gov The cis isomer can then thermally revert to the more stable trans ground state.

Another deactivation pathway from the excited singlet state is intersystem crossing (ISC) to a long-lived triplet state (T₁). cambridge.org While generally inefficient for Cy3 in the absence of heavy atoms, with a reported quantum yield of triplet formation (ΦISC) of about 0.03 in deoxygenated methanol, the formation of this triplet state is significant as it is a key intermediate in photobleaching. cambridge.org The triplet state is highly reactive and can interact with molecular oxygen to produce reactive oxygen species (ROS), such as singlet oxygen, which can chemically degrade the fluorophore, leading to irreversible loss of fluorescence. researchgate.netnih.gov

The triplet state absorption of trans-Cy3 has been found to overlap significantly with the ground-state absorption of the cis-isomer. nih.gov Unlike some other cyanine (B1664457) dyes, a cis-triplet state does not appear to be a significant intermediate in the isomerization process of Cy3. nih.gov The lifetime of the Cy3 triplet state in deoxygenated buffers has been estimated to be around 31 µs. ucsd.edu Quenching of this triplet state is a key strategy for improving the photostability of the dye.

Quantum Yield and Fluorescence Lifetime Studies

The fluorescence quantum yield (Φf) and fluorescence lifetime (τf) are fundamental parameters that characterize the efficiency and temporal nature of a fluorophore's emission. For Cy3, these properties are exceptionally sensitive to its surroundings.

The molecular microenvironment profoundly impacts the radiative (kr) and non-radiative (knr) decay rates of Cy3, which in turn determine its quantum yield and lifetime. In non-viscous aqueous solutions, Cy3 exhibits a low quantum yield (as low as 0.04) and a short lifetime (around 0.3 ns in PBS) due to the high efficiency of non-radiative decay pathways, primarily photoisomerization. edinst.comresearchgate.netnih.gov

However, in environments that restrict the intramolecular rotation of the dye, the non-radiative decay rate decreases significantly, leading to a substantial increase in both quantum yield and lifetime. arxiv.orgnih.gov This is observed in various scenarios:

Increased Viscosity: In glycerol (B35011) solutions, the fluorescence efficiency of Cy3 increases with viscosity due to the suppression of isomerization. nih.gov

Covalent Attachment to Biomolecules: When Cy3 is covalently attached to DNA, its quantum yield and lifetime increase markedly. For instance, the quantum yield of Cy3 attached to the 5' end of single-stranded DNA can be significantly higher than the free dye. nih.govelsevierpure.com The fluorescence decay often becomes multi-exponential, indicating the dye exists in multiple conformational states with different decay rates. nih.govelsevierpure.com

Encapsulation: Encapsulating Cy3 within nanoparticles, such as calcium phosphate (B84403) nanoparticles, can lead to a dramatic increase in quantum efficiency (e.g., a 4.5-fold increase) by providing a rigid matrix that prevents rotational energy losses. aatbio.com Similarly, complexation with hosts like cyclodextrins can enhance brightness by restricting dye mobility. arxiv.org

The specific interactions with the local environment, such as π-π stacking with nucleobases in DNA, can also modulate the photophysical properties. researchgate.net Purine nucleosides (dAMP, dGMP) have been shown to cause a more dramatic enhancement in Cy3 fluorescence compared to pyrimidines (dCMP, dTMP). researchgate.net

Table 1: Fluorescence Quantum Yield of Cy3 in Various Environments
EnvironmentQuantum Yield (Φf)Reference
PBS0.15 researchgate.net
PBS (another study)0.045 aatbio.com
Aqueous Solution (low)0.04 researchgate.net
Encapsulated in Calcium Phosphate Nanoparticles0.202 aatbio.com
Complexed with β-CD~10% increase arxiv.org
Complexed with methyl-β-CD~8% increase arxiv.org
Complexed with CB nih.gov~14% increase arxiv.org
Attached to 5' ssDNAHighest among tested DNA constructs nih.gov
Attached to 5' dsDNA2.4-fold lower than 5' ssDNA nih.gov
Table 2: Fluorescence Lifetime of Cy3 in Various Environments
EnvironmentLifetime (τf)Reference
PBS0.3 ns nih.gov
Water~0.17-0.18 ns nih.gov
MethanolData available nih.gov
Attached to 5' ssDNA (major component)2.0 ns nih.gov
Periphery of aqueous microdroplets in oil0.86 ns nih.gov

Several strategies have been developed to enhance the quantum yield of Cy3 by creating a more restrictive environment around the fluorophore. As discussed, covalent attachment to macromolecules like DNA and encapsulation within nanoparticles or supramolecular hosts like cyclodextrins and cucurbit[n]urils are effective methods. arxiv.orgaatbio.com These approaches work by physically hindering the trans-cis isomerization, which is the primary non-radiative decay pathway. arxiv.org

For example, supramolecular encapsulation of Cy3 in methyl-β-cyclodextrin can lead to up to a three-fold increase in brightness, resulting from an increase in both absorption and quantum yield. arxiv.org Similarly, the use of heavy water (D₂O) as a solvent can substantially increase the quantum yield and lifetime of cyanine dyes, with the effect being more pronounced for redder dyes. nih.gov This is attributed to the solvent isotope effect influencing non-radiative decay processes.

Photostability and Photobleaching Resistance Research

Photostability, or the resistance to irreversible photochemical destruction (photobleaching), is a critical parameter for any fluorophore, especially in applications requiring prolonged or intense illumination like single-molecule imaging. The primary mechanism of photobleaching for Cy3 involves reactions from the excited triplet state. cambridge.org

Research has shown that the photostability of Cy3 can be significantly influenced by its local environment. Proximity to metallic surfaces, such as silver island films, can increase photostability. This effect is associated with a decrease in the fluorescence lifetime, which reduces the time the molecule spends in the excited state, thereby lowering the probability of a destructive photochemical reaction.

Furthermore, the complexation of Cy3 with supramolecular hosts can have a dramatic, though host-specific, effect on photostability. While encapsulation in cyclodextrins has been shown to markedly increase the photostability of Cy3, complexation with cucurbit nih.govuril (CB nih.gov) can accelerate photodegradation. arxiv.orgnih.gov The use of various "protective agents" or photostabilizing solutions, often containing oxygen scavengers and triplet state quenchers, is a common strategy to prolong the emissive lifetime of Cy3 in imaging experiments. The combination of a glucose oxidase/catalase (GGO) oxygen scavenging system with a triplet-state quencher solution (TSQ) has been shown to yield the longest average photobleaching lifetimes for Cy3.

Mechanisms of Photodegradation in Cy3 se(mono so3) Probes

The photostability of a fluorophore is a critical parameter that determines the duration and quality of fluorescence imaging experiments. For Cy3 se(mono so3), photodegradation, or photobleaching, is a complex process influenced by both intrinsic molecular properties and the surrounding environment. The primary mechanisms contributing to the photodegradation of cyanine dyes like Cy3 involve photoisomerization and reactions with molecular oxygen.

Photoisomerization: A major non-radiative decay pathway for Cy3 is the trans-cis isomerization around the polymethine bridge. nih.gov Upon photoexcitation, the molecule can transition from the stable trans isomer to a non-fluorescent cis isomer. While this process is often reversible, the cis isomer can be more susceptible to subsequent photochemical reactions that lead to irreversible bleaching. The efficiency of this isomerization is highly dependent on the viscosity of the local environment; constrained environments, such as when the dye is conjugated to a biomolecule, can sterically hinder this rotation and thus increase the fluorescence quantum yield and photostability. nih.gov

Reaction with Molecular Oxygen: The excited triplet state of Cy3 can interact with molecular oxygen (O₂), leading to the formation of reactive oxygen species (ROS), such as singlet oxygen. These highly reactive species can then attack the dye molecule itself or other nearby molecules, causing irreversible chemical damage and loss of fluorescence. The formation of a thiol-cyanine adduct, through covalent attachment of a thiol to the polymethine bridge, has also been identified as a mechanism of photoswitching to a dark state, which can be a precursor to permanent photobleaching.

The rate of photobleaching is also influenced by the illumination intensity. Higher laser powers can lead to a more rapid depletion of the fluorescent population. The specific photobleaching kinetics can be complex, often deviating from a simple mono-exponential decay, particularly in heterogeneous environments like cells.

Table 1: Factors Influencing the Photodegradation of Cy3 Probes

FactorDescriptionImpact on Photostability
Local Environment The viscosity and chemical composition of the medium surrounding the dye.Higher viscosity and environments that restrict motion can decrease photoisomerization and enhance photostability.
Oxygen Concentration The availability of molecular oxygen in the sample.Lower oxygen levels generally lead to increased photostability by reducing the formation of reactive oxygen species.
Illumination Intensity The power of the excitation light source.Higher intensity can accelerate photobleaching.
Conjugation to Biomolecules Covalent attachment to molecules like DNA or proteins.Can enhance photostability by restricting conformational freedom and reducing photoisomerization. nih.gov

Engineering Approaches for Enhanced Photostability in Single-Molecule Regimes

The demand for longer observation times and higher signal-to-noise ratios in single-molecule studies has driven the development of various strategies to enhance the photostability of fluorescent probes like Cy3 se(mono so3). These approaches aim to mitigate the photodegradation pathways discussed previously.

Supramolecular Encapsulation: Trapping the Cy3 molecule within a molecular container, such as cyclodextrins, can significantly enhance its brightness and photostability. oup.com This encapsulation restricts the mobility of the dye, thereby reducing the rate of non-radiative decay through photoisomerization. The choice of the host molecule is critical, as it can also influence the dye's photophysical properties in other ways. oup.com

Covalent Attachment of Stabilizers: Covalently linking photostabilizing agents, often referred to as "self-healing" dyes, has proven to be an effective strategy. These agents can quench the reactive triplet state of the fluorophore, preventing the formation of damaging reactive oxygen species.

Proximity to Metallic Nanostructures: Placing fluorophores in the vicinity of metallic nanoparticles or films can dramatically alter their photophysical properties. This phenomenon, known as metal-enhanced fluorescence, can lead to a significant increase in the fluorophore's quantum yield and a decrease in its excited-state lifetime. The reduced lifetime means the molecule spends less time in the excited state, decreasing the probability of photodegradation. Proximity to silver island films has been shown to increase the photostability of Cy3-labeled DNA, allowing for the detection of more photons per molecule before photobleaching. nih.gov

Environmental Control: Modifying the imaging buffer is a common and effective method to improve photostability. This can involve the removal of dissolved oxygen through enzymatic oxygen scavenging systems (e.g., glucose oxidase and catalase) or the addition of triplet-state quenchers and reducing agents.

Table 2: Summary of Engineering Approaches for Enhanced Photostability

ApproachMechanismKey Findings
Supramolecular Encapsulation Restricted mobility of the dye within a host molecule, reducing photoisomerization.Up to a three-fold increase in brightness and a marked increase in photostability observed with cyclodextrins. oup.com
Covalent Stabilizers Quenching of the reactive triplet state of the fluorophore.Significantly slows down the loss of fluorescence, even under high excitation intensities.
Metal-Enhanced Fluorescence Reduced excited-state lifetime due to proximity to metallic nanostructures.Can increase the number of photons detected per fluorophore by 5-fold or more. nih.gov
Environmental Control Removal of oxygen or addition of chemical stabilizers to the imaging buffer.A widely used and effective method for improving photostability in various imaging applications.

Spectroscopic Signatures and Vibrational Coupling Analysis

The absorption and emission spectra of Cy3 se(mono so3) provide a wealth of information about its electronic structure and its interactions with the environment. When two or more Cy3 molecules are in close proximity, as in dimers or larger aggregates, their electronic transitions can couple, leading to distinct spectroscopic signatures that are sensitive to the geometry of the aggregate.

The interaction between the electronic and vibrational degrees of freedom, known as vibronic coupling, plays a crucial role in shaping the absorption and emission spectra of these aggregates. The monomeric spectrum of Cy3 exhibits characteristic vibronic bands. In an aggregate, the excitonic coupling between the molecules splits the excited state into a set of new excitonic states. The properties of these states, and thus the resulting spectral features, are highly dependent on the relative orientation of the monomer transition dipole moments.

Vibronic Exciton (B1674681) Models for Dimer and Aggregate Behavior

To quantitatively understand the spectroscopic signatures of Cy3 dimers and aggregates, theoretical models that incorporate both excitonic and vibronic coupling are employed. The Frenkel-Holstein model is a widely used theoretical framework for this purpose. rsc.org This model treats the aggregate as a system of coupled two-level molecules, where each molecule also has vibrational degrees of freedom.

The key parameters in this model are:

Excitonic Coupling (J): This term describes the strength of the electronic interaction between the monomers. Its magnitude and sign depend on the distance and relative orientation of the transition dipole moments. For a dimer, a positive J corresponds to an H-aggregate (parallel transition dipoles), leading to a blue-shifted absorption maximum, while a negative J corresponds to a J-aggregate (head-to-tail transition dipoles), resulting in a red-shifted absorption maximum.

Vibrational Frequencies (ω): These are the frequencies of the vibrational modes that couple to the electronic transition.

Huang-Rhys Factor (S): This dimensionless parameter quantifies the strength of the vibronic coupling, representing the displacement of the potential energy surface of the excited state relative to the ground state along a particular vibrational coordinate.

By simulating the absorption and circular dichroism spectra using the vibronic exciton model and comparing them to experimental data, it is possible to extract detailed information about the geometry and electronic interactions within the Cy3 aggregate. For instance, studies on Cy3 dimers attached to DNA scaffolds have used this approach to estimate excitonic coupling strengths. nih.govacs.org

Table 3: Excitonic Coupling Parameters for Cy3 Dimers on DNA Scaffolds

Inter-dye Separation (base pairs)Estimated Excitonic Coupling (J) (cm⁻¹)Resulting Aggregate Type
0266J-type (in-line configuration) nih.govacs.org
1150Intermediate nih.govacs.org

These studies have shown that for closely spaced Cy3 molecules, the electronic coupling can be significant, comparable to that found in natural light-harvesting systems. nih.govacs.org The analysis of the vibronic structure in the spectra of Cy3 dimers has revealed that the first peak in the absorption spectrum often originates from the lower energy excitonic state, while subsequent peaks are vibrational progressions of the higher energy excitonic state. This detailed understanding of the spectral signatures is crucial for accurately interpreting experimental data and for using Cy3 dimers as sensitive probes of local conformation and dynamics in biomolecular systems.

Mechanistic Research of Cy3 Se Mono So3 Photophysical Phenomena in Complex Environments

Environmental Effects on Fluorescent Properties

The fluorescence of Cy3 is intricately linked to its molecular environment. Factors such as solvent viscosity, pH, ionic strength, and molecular crowding can significantly alter its photophysical characteristics, including fluorescence quantum yield and lifetime.

The primary non-radiative decay pathway for Cy3 from its excited state is photoisomerization, a process involving rotation around a carbon-carbon bond in its polymethine chain. nih.govcambridge.org This isomerization from the fluorescent trans state to a non-fluorescent cis state competes with fluorescence emission. pnas.org Consequently, environmental factors that hinder this rotational motion lead to an increase in fluorescence.

The viscosity of the solvent plays a crucial role in restricting this isomerization. In highly viscous environments, the rate of this torsional motion is reduced, leading to a longer fluorescence lifetime and a higher quantum yield. nih.govresearchgate.net For instance, the fluorescence quantum yield of free Cy3 in a glycerol (B35011)/water mixture increases significantly with a higher glycerol fraction, corresponding to increased viscosity. nih.gov Similarly, the fluorescence lifetime of free Cy3 has been shown to increase from 0.55 ns in water to 1.01 ns in a more viscous 50% glycerol solution. nih.gov This effect is attributed to the hindrance of the non-radiative decay pathway. arxiv.org

Encapsulating Cy3 within a rigid matrix, such as calcium phosphate (B84403) nanoparticles, also demonstrates the effect of local rigidity. This confinement prevents interactions with the solvent and mitigates energy losses from vibration and rotation, resulting in a significant increase in quantum efficiency and fluorescence lifetime. nih.govresearchgate.net

The following table summarizes the effect of solvent on the photophysical properties of free Cy3:

SolventAbsorption Max (λmax, nm)Emission Max (λmax, nm)Fluorescence Lifetime (ns)
Water546.5-0.55
PBS549.5562-
50% Glycerol550-1.01
DMSO554.55720.85

The fluorescence properties of Cy3 have been observed to be largely independent of pH and the ionic strength of the surrounding medium. acs.org Studies have shown that the fluorescence quantum yields and steady-state fluorescence anisotropies of Cy3 in Tris buffer remain consistent across a range of NaCl (0–1.5 M) and MgCl2 (0–100 mM) concentrations. acs.org Similarly, the quantum efficiency and lifetime of free Cy3 in water were found to be the same as in PBS, a buffer with high ionic strength, suggesting that ions have a negligible effect on the radiative and non-radiative decay rates. nih.gov However, some minor shifts in the absorption and emission spectra have been noted. For example, the absorption maximum of free Cy3 shifts from 546.5 nm in water to 549.5 nm in PBS. nih.gov While these effects are generally minimal, it is important to consider them in experiments where precise spectral measurements are critical.

Molecular crowding, the high volume occupancy by macromolecules in cellular environments, can significantly impact the photophysical properties of fluorophores like Cy3. acs.orgnih.gov Crowding can enhance the binding of molecules and reduce their diffusion rates. nih.gov For Cy3, the primary effect of molecular crowding is the steric hindrance of the cis-trans isomerization process, which leads to an increase in fluorescence. rsc.org This phenomenon is similar to the effect of increased solvent viscosity, where the crowded environment restricts the rotational motion of the dye. rsc.orgnih.gov

Confinement of Cy3, for instance within nanoparticles, also leads to a significant increase in fluorescence brightness. nih.govarxiv.org This enhancement is due to an increase in both the dye's absorption and its quantum yield, resulting from the restriction of non-radiative decay pathways. arxiv.org The rigid matrix of the nanoparticle effectively shields the dye from solvent interactions and minimizes energy loss through vibrations and rotations. nih.gov

Aggregation and Dimerization Behavior of Cy3 se(mono so3)

Cyanine (B1664457) dyes, including Cy3, are known to form aggregates, particularly in aqueous solutions and at high concentrations. This aggregation behavior, which includes the formation of dimers and higher-order structures, is primarily driven by hydrophobic interactions and van der Waals forces between the planar aromatic rings of the dye molecules. glenresearch.com The specific stereochemistry of the Cy3 molecule can influence the type and extent of aggregation.

Formation and Characterization of H- and J-Aggregates

The aggregation of Cy3 dyes can lead to the formation of two primary types of non-covalent structures: H-aggregates and J-aggregates. These aggregates are distinguished by the specific arrangement of the dye molecules and their resulting photophysical properties.

H-aggregates , or hypsochromically shifted aggregates, are characterized by a parallel, face-to-face stacking of the dye molecules. nih.gov This arrangement leads to strong excitonic coupling between the transition dipoles of the individual monomers. A key characteristic of H-aggregate formation is the appearance of a new absorption band that is blue-shifted (hypsochromic shift) relative to the monomer's main absorption peak. glenresearch.comnih.gov For Cy3, this new peak typically appears around 512 nm, while the monomer absorbs at approximately 550 nm. nih.gov H-aggregates are often non-fluorescent or exhibit significantly quenched fluorescence, as the excited state energy is efficiently dissipated through non-radiative pathways. glenresearch.comresearchgate.net The formation of H-aggregates is often observed even at nanomolar concentrations when the dye is confined, such as in reverse micelles. researchgate.net

J-aggregates , or bathochromically shifted aggregates, result from a head-to-tail, slipped-stack arrangement of the dye molecules. nih.govnih.gov This alignment results in a red-shifted (bathochromic shift) and often narrower absorption band compared to the monomer. nih.gov Unlike H-aggregates, J-aggregates are typically characterized by enhanced fluorescence, a phenomenon known as superradiance. chemrxiv.org The formation of J-aggregates can be influenced by factors such as the presence of certain salts or surfactants. nih.govresearchgate.net

The characterization of these aggregates is primarily conducted using UV-visible absorption spectroscopy, which clearly shows the respective blue or red shifts in the absorption maxima. Fluorescence spectroscopy is also crucial for identifying the quenching associated with H-aggregates and the enhanced emission of J-aggregates.

Table 1: Spectroscopic Properties of Cy3 Monomers and Aggregates

SpeciesAbsorption Maximum (λ_max)Emission CharacteristicsMolecular Arrangement
Monomer ~550 nm nih.govFluorescentIndividual molecules
H-aggregate ~512 nm (Blue-shifted) nih.govQuenched or non-fluorescent glenresearch.comresearchgate.netFace-to-face stacking nih.gov
J-aggregate Red-shifted from monomerEnhanced fluorescence (Superradiance) chemrxiv.orgHead-to-tail, slipped-stack nih.govnih.gov

Strategies for Mitigating Self-Quenching and Aggregation in High-Density Labeling

In applications requiring a high density of fluorescent labels, such as in microarrays or heavily labeled proteins, the close proximity of Cy3 molecules can lead to significant self-quenching due to aggregation. nih.govjenabioscience.com This phenomenon can severely limit the sensitivity and accuracy of fluorescence-based assays. Several strategies have been developed to mitigate these undesirable effects.

One of the most effective strategies is the chemical modification of the cyanine dye structure itself. The introduction of bulky and charged groups, such as sulfonate (SO3) moieties, directly onto the indolenine rings of the dye can prevent aggregation through both electrostatic and steric repulsion. glenresearch.com These modifications increase the hydrophilicity of the dye, reducing the hydrophobic interactions that drive aggregation. glenresearch.com This approach has been shown to allow for high labeling densities on proteins and antibodies without significant fluorescence quenching. glenresearch.com

Another approach involves controlling the labeling density to avoid placing dye molecules in close proximity. nih.govacs.org In microarray experiments, for instance, the density of fluorescent groups can be carefully controlled to prevent aggregation-induced quenching. nih.gov For protein labeling, optimizing the dye-to-protein ratio is crucial to prevent overlabeling, which can cause both aggregation and a decrease in fluorescence. jenabioscience.com

The use of supramolecular isolators is another emerging strategy. This involves encapsulating the dye molecules within a protective environment, such as a nanoparticle or a small-molecule ionic isolation lattice, to prevent direct interaction and aggregation. researchgate.net

Finally, the choice of the linker used to attach the dye to the target molecule can also play a role. A rigid linker might hold the dye molecules in an orientation that favors aggregation, while a more flexible linker could allow for more spatial freedom, potentially reducing the likelihood of forming quenching aggregates.

Table 2: Strategies to Mitigate Cy3 Aggregation and Self-Quenching

StrategyMechanismKey Findings and Applications
Dye Modification (Sulfonation) Increases hydrophilicity and introduces electrostatic/steric repulsion. glenresearch.comAllows for high labeling densities on proteins and antibodies with minimal quenching. glenresearch.com
Control of Labeling Density Prevents close proximity of dye molecules. nih.govCrucial for microarray experiments and optimal protein labeling to avoid quenching. nih.govjenabioscience.com
Supramolecular Isolation Encapsulates dye molecules to prevent interaction. researchgate.netCan shield dyes from the environment and each other, preserving fluorescence. researchgate.net

Computational and Theoretical Modeling of Cy3 Se Mono So3 Photophysics

Quantum Mechanical (QM) and Quantum Mechanics/Molecular Mechanics (QM/MM) Approaches

Quantum mechanical methods are essential for describing the electronic behavior of molecules like Cy3. For larger systems, such as a dye interacting with a biomolecule, a hybrid QM/MM approach is often employed. In this method, the electronically active region (the Cy3 dye) is treated with quantum mechanics, while the surrounding environment (e.g., DNA or protein) is described using classical molecular mechanics. This allows for a computationally feasible yet accurate description of the system. researchgate.net

A hybrid QM/MM approach has been successfully used to investigate the potential energy surfaces for the excited state dynamics of Cy3. researchgate.net For the quantum mechanical part of these calculations, semiempirical methods like the floating occupation molecular orbital configuration interaction can be utilized for the electronic excited state calculations of the Cy3 molecule. researchgate.net

Photoisomerization is a key non-radiative decay pathway for Cy3 that competes with fluorescence. This process involves a change in the molecule's geometry, typically a trans-cis isomerization, in the excited state. researchgate.net Understanding the potential energy surfaces (PES) of the ground (S0) and first excited (S1) states is crucial for elucidating the mechanism of photoisomerization.

The PES for the photoisomerization of Cy3 can be schematically represented showing the transition from the stable trans conformation to an intermediate twisted state, which then can relax to the cis conformation or back to the trans form. researchgate.netresearchgate.net The efficiency of this process is governed by the energy barrier on the excited state surface. researchgate.net Computational studies have shown that steric hindrance, or the physical blocking of the rotation around a carbon-carbon bond, plays a significant role in the isomerization dynamics of cyanine (B1664457) dyes. researchgate.net

Calculations on Cy3 have revealed the energy barriers for isomerization around different dihedral angles within its polymethine chain. For instance, the rotation around the central bonds of the conjugated bridge is a critical coordinate for this process. researchgate.net The environment surrounding the dye can significantly impact these energy barriers. For example, when Cy3 is attached to single-stranded DNA (ssDNA), the isomerization barrier is higher compared to when it is free in solution. This is attributed to stacking interactions between the dye and the DNA bases, which introduces steric hindrance and restricts the necessary rotation for isomerization, leading to an increase in fluorescence quantum yield. researchgate.net

Calculated Isomerization Energy Barriers for Cy3 in Different Environments
EnvironmentRelative S1 Isomerization Energy Barrier (kcal/mol)Key Influencing Factor
Free in solutionLowerLess steric hindrance
Attached to ssDNAHigherStacking interactions with DNA bases

Accurate modeling of the electronic structure and excited states of Cy3 is fundamental to understanding its absorption and emission properties. The UV-visible absorption spectrum of Cy3 is primarily due to a strongly allowed π → π* transition, corresponding to the transition from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). nih.gov

Various quantum mechanical methods have been employed to calculate the excited states of Cy3 and related cyanine dyes. These include wavefunction-based methods like configuration-interaction singles (CIS), second-order approximate coupled cluster singles and doubles (CC2), and the algebraic diagrammatic construction scheme through second order (ADC(2)). nih.govacs.org Time-dependent density functional theory (TD-DFT) is also widely used, though its accuracy for cyanine dyes can be highly dependent on the choice of the functional. nih.govacs.org

It has been noted that for cyanine dyes, the correlation energy is strongly dependent on double excitations, and the contribution of triple excitations is larger than in other conjugated systems. acs.org Methods like CIS(D), which includes a perturbative doubles correction, have shown to be very effective and computationally less expensive than higher-level coupled-cluster methods. acs.org The choice of basis set and the inclusion of solvent effects, often through a polarizable continuum model (PCM), are also critical for obtaining results that can be reliably compared to experimental data. nih.gov

Comparison of Quantum Mechanical Methods for Excited State Calculations of Cyanine Dyes
MethodGeneral Performance for CyaninesComputational Cost
TD-DFTHighly dependent on the functional; can underestimate excitation energiesRelatively low
CISOften provides a qualitative descriptionModerate
ADC(2)Generally provides accurate results, may slightly underestimate excitation energiesHigh
CC2Generally provides accurate results, may slightly overestimate excitation energiesHigh
CIS(D)Shows good agreement with high-level methods like CC3Moderate to High

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations are a powerful tool for studying the conformational dynamics of molecules and their interactions with the environment over time. researchgate.net For systems involving Cy3, MD simulations can provide atomistic-level details of the dye's behavior when interacting with biomolecules like DNA or lipids, and how these interactions influence its photophysical properties. nih.govnih.gov

In these simulations, the motion of atoms is governed by a force field, which is a set of parameters describing the potential energy of the system. For Cy3, force field parameters have been derived from the general Amber force field (GAFF) and the Amber99SB-dyes force field. nih.govnih.gov

MD simulations have been extensively used to investigate the interactions between cyanine dyes and DNA. nih.gov These simulations can reveal the preferred binding modes, orientations, and conformational flexibility of the dye when attached to a nucleic acid. For instance, simulations have shown that Cy3 can engage in stacking interactions with DNA bases, which restricts its conformational freedom. researchgate.net This is consistent with experimental observations of increased fluorescence quantum yield when Cy3 is bound to DNA. researchgate.net

Simulations of cyanine dyes attached to DNA Holliday junctions have been performed to understand how the DNA structure affects the dye's orientation. nih.gov The interactions between the dye and the DNA can influence the distance and orientation between two dyes, which is critical for applications like Förster Resonance Energy Transfer (FRET).

All-atom MD simulations have also been employed to study the interactions of Cy3 and Cy5 with lipid bilayers. nih.govnih.gov These simulations show that the fluorophores can spontaneously partition into the membrane. The process typically involves an initial fast association with the lipid headgroups, driven by electrostatic interactions, followed by a slower insertion of the hydrophobic parts of the dye into the lipid core. nih.govnih.gov

The local environment can dramatically alter the fluorescence properties of Cy3. nih.gov MD simulations can help predict and rationalize these environmental effects. For example, the fluorescence of Cy3 is known to be enhanced when it is in a more rigid or sterically hindered environment that suppresses photoisomerization. researchgate.net

Simulations can quantify the extent of this restriction by analyzing the fluctuations of the dihedral angles of the polymethine chain. When Cy3 interacts with a protein or is embedded in a lipid membrane, its rotational freedom can be significantly reduced. nih.govnih.gov This environmental-induced rigidity leads to a longer fluorescence lifetime and higher quantum yield. nih.gov

The polarity and viscosity of the solvent also affect the photophysics of Cy3. While not directly modeling the quantum mechanical processes, MD simulations can provide the necessary structural ensembles that can then be used in subsequent QM/MM calculations to predict spectral shifts and changes in quantum yield in different solvents.

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Applications

Density Functional Theory (DFT) is a widely used quantum chemical method for calculating the electronic structure of molecules in their ground state. mdpi.com For studying excited states and electronic spectra, its extension, Time-Dependent DFT (TD-DFT), is generally the method of choice due to its balance of accuracy and computational cost. mdpi.comresearchgate.net

DFT is often used to obtain optimized geometries of cyanine dyes in their ground state, which serve as the starting point for subsequent TD-DFT calculations of vertical excitation energies. nih.govmdpi.com The choice of the exchange-correlation functional in both DFT and TD-DFT is critical for obtaining accurate results for cyanine dyes. mdpi.comacs.org It has been shown that hybrid functionals, which include a portion of exact Hartree-Fock exchange, often perform better for this class of dyes. mdpi.com Some studies have found that functionals like B3LYP, PBE0, and M06 can provide adequate results for monomethine cyanine dyes, although they may overestimate transition energies. mdpi.com Conversely, some long-range corrected functionals have been reported to perform poorly for cyanines in certain cases. mdpi.com However, other research indicates that certain modern, range-separated Minnesota functionals can predict excitation energies for cyanine dyes with good accuracy. acs.org

TD-DFT has been used to simulate the absorption and emission spectra of trimethine cyanine dyes. unamur.be By combining TD-DFT with methods to evaluate Franck-Condon factors, it is possible to simulate the vibronic structure of the spectra, which often presents as a main band with a shoulder. unamur.be These theoretical calculations have demonstrated that the characteristic shape of the cyanine spectrum arises from relatively small changes in geometry upon excitation to the first excited state, with contributions from many vibrational modes. unamur.be

Despite its utility, TD-DFT has known limitations when applied to cyanine dyes. It can systematically underestimate the excitation energies, particularly for longer polymethine chains. acs.orgresearchgate.net This has been attributed in part to the delocalized nature of the electronic excitations in these molecules. acs.org To achieve better agreement with experimental data, a linear scaling of the calculated excitation energies is sometimes required. researchgate.net The inclusion of solvent effects in the calculations, for instance through the polarizable continuum model (PCM), generally improves the accuracy of the predictions. researchgate.net

Performance of Selected DFT Functionals for Cyanine Dye Excitation Energy Calculations
FunctionalTypeGeneral Performance Notes
B3LYPHybridWidely used, can provide reasonable geometries. May overestimate transition energies. mdpi.com
PBE0HybridOften performs adequately for monomethine cyanines. mdpi.com
CAM-B3LYPRange-separated hybridPerformance can be variable for cyanines. mdpi.com
M06 familyHybrid meta-GGANewer Minnesota functionals show improved accuracy for cyanine excitation energies. acs.org
BH&HLYPHybridUsed in combination with methods to evaluate vibronic structure. unamur.be

Modeling Electronic Absorption Spectra and Vibronic Contributions

The accurate modeling of the optical spectra of dyes like Cy3 requires a meticulous approach that accounts for molecular structures, environmental factors, thermal effects, and, crucially, vibronic contributions. nih.govnih.gov The absorption spectrum of Cy3 is distinguished by its unique vibrational signatures, exhibiting a clear progression with the primary absorption band (0-0) around 18,200 cm⁻¹, followed by subsequent bands (0-1 and 0-2) spaced by approximately 1150 cm⁻¹. nih.gov This distinct pattern is a common feature in cyanine dyes and is largely attributed to a single, totally symmetric C-C stretching mode of the polymethine chain in the electronically excited state. nih.govresearchgate.net

Modeling these spectral features presents a significant challenge for quantum mechanical methods. researchgate.netnih.gov The accuracy of computational simulations is contingent on their ability to incorporate all factors influencing spectral shapes and energetics. nih.govresearchgate.net Two primary approaches are widely used: the ensemble-based approach and the Franck-Condon (FC) approach. nih.govnih.gov The ensemble method is common for modeling molecules in the condensed phase, but its performance is system-dependent. researchgate.net The FC approach is better suited for high-resolution spectra of rigid systems, though its accuracy can be limited by the harmonic approximation. nih.govresearchgate.net

Studies comparing these methods for Cy3 have revealed that traditional ensemble-based approaches and vertical methods (which assume the nuclear geometry is fixed during the electronic transition) are not adequate for accurately reproducing the absorption spectrum. nih.govnih.govresearchgate.net Instead, adiabatic methods, which account for the relaxation of the excited state's geometry, are recommended as they are more suitable for spectra with strong vibronic contributions. nih.govresearchgate.net Research highlights that thermal effects, low-frequency modes, and simultaneous vibrational excitations make prominent contributions to the Cy3 spectrum. nih.govnih.govresearchgate.net While the inclusion of an explicit solvent in models significantly stabilizes the energetics, it has a negligible effect on the spectral shape, which aligns with experimental observations. nih.govresearchgate.net

The difficulty in modeling cyanine dye spectra is also linked to the limitations of certain theoretical models. The time-dependent density functional theory (TD-DFT), a widely used method for excited states, often fails to accurately predict the absorption spectra of cyanines, systematically underestimating the experimental wavelengths. nih.gov More advanced, highly correlated wave function methods can provide accurate transition energies but are computationally too expensive for large, real-life cyanine dyes. nih.gov Therefore, successful modeling often relies on vibronic approaches that can reproduce the characteristic shoulder on the main absorption band. nih.govd-nb.info

Comparison of Computational Approaches for Modeling Cy3 Absorption Spectra
ApproachDescriptionSuitability for Cy3Key Findings/Limitations
Ensemble-Based (Vertical)Calculates absorption spectra based on a collection of molecular geometries, often from molecular dynamics simulations, assuming a vertical transition. nih.govNot suitable for accurately modeling the spectral shape. nih.govresearchgate.netFails to capture the distinct vibronic signatures of the Cy3 spectrum. nih.gov Performance is highly system-dependent. researchgate.net
Franck-Condon (FC) - AdiabaticModels transitions between vibrational levels of different electronic states, accounting for geometric relaxation in the excited state. nih.govRecommended as a suitable approach for spectra with strong vibronic contributions. nih.govresearchgate.netSuccessfully reproduces the vibrational progression. nih.gov Its accuracy can be limited by the harmonic approximation. nih.gov
Time-Dependent DFT (TD-DFT)A common quantum mechanical method for calculating excited state energies and properties. nih.govmdpi.comOften shows poor performance, systematically underestimating transition energies for cyanine dyes. nih.govmdpi.comRequires careful selection of functionals; some pure exchange functionals show better performance. mdpi.com

Investigating Isomerization Reaction Kinetics

Several theoretical models have been proposed to describe the potential energy surfaces (PES) governing this reaction. An early one-dimensional model by Bagchi, Fleming, and Oxtoby (BFO theory) described the isomerization as a continuous downhill motion on a barrierless, harmonic excited-state (S₁) PES, while the ground state (S₀) features a high barrier separating the isomers. aip.org However, this model is simplified as it ignores the role of molecular vibrational relaxation. aip.org

More sophisticated, multi-dimensional models provide a clearer picture. Theoretical calculations by Hunt and Robb demonstrated that the photoisomerization of a cyanine dye is dynamically controlled by an extended trans-cis conical intersection (CI) seam. aip.org This means the internal conversion (IC) process from the excited state back to the ground state can occur over a complete range of twist angles, not just at a single point. aip.org The isomerization process often proceeds through an intermediate "perpendicular" or twisted state on the excited singlet state (S₁) potential energy surface. mdpi.com

Theoretical Models of Cyanine Dye Photoisomerization
ModelDescription of Potential Energy Surfaces (PES)Key Concepts
Bagchi, Fleming, and Oxtoby (BFO) TheoryA one-dimensional model where the ground state (S₀) has a high barrier between isomers, and the excited state (S₁) is a barrierless harmonic potential. aip.orgModels isomerization as a continuous downhill motion of a nuclear wavepacket on the S₁ surface. aip.org It is a simplified model that neglects vibrational relaxation. aip.org
Hunt and Robb ModelA multi-dimensional model where the reaction is dynamically controlled by an extended conical intersection (CI) seam between the S₁ and S₀ states. aip.orgInternal conversion can occur over a wide range of twist angles, not just at a single "sink" point. aip.org Provides a more complex and realistic picture of the dynamics. aip.org
Twisted Intermediate State ModelPhotoisomerization and back-isomerization occur via a twisted (perpendicular) intermediate state on the S₁ surface. oup.commdpi.comThe isomerization rates (kiso and kbiso) are sensitive to local viscosity and steric hindrance. oup.comoup.com

Advanced Methodologies for Cy3 Se Mono So3 Characterization in Research Settings

Single-Molecule Fluorescence Spectroscopy

Single-molecule fluorescence spectroscopy allows for the observation of individual Cy3 molecules, revealing heterogeneities and dynamic processes that are obscured in ensemble measurements.

The fluorescence emission of single Cy3 molecules is not continuous but exhibits periods of brightness (ON state) and darkness (OFF state), a phenomenon known as blinking. researchgate.net This blinking behavior is often linked to the molecule's transition into a non-fluorescent triplet state or the formation of radical ion states. researchgate.net The duration of these ON and OFF states provides valuable information about the local environment and the photophysics of the dye.

For instance, the redox reactions of fluorescent molecules can cause fluctuations between the bright ON-state and the dark OFF-state. researchgate.net The kinetics of these reactions can be studied at the single-molecule level by monitoring this fluorescence blinking. researchgate.net The blinking pattern of Cy3 can be influenced by its proximity to other molecules. For example, when paired with Cy5, the blinking of Cy5 can be modulated by the excitation of a nearby Cy3, a principle that has been harnessed for super-resolution imaging techniques. nih.gov

Recent studies have shown that the on/off state of Cy3 can be controlled by an applied electrical potential. At -1 V, single Cy3 molecules are in a fluorescent "on" state. acs.org As the potential is increased to 3 V, the fluorescence weakens and eventually enters an "off" state. acs.org This ability to control the fluorescence state electrochemically opens up new avenues for advanced molecular detection and analysis. acs.org

Table 1: Factors Influencing Cy3 Blinking Dynamics

FactorDescriptionResearch Finding
Redox Environment The presence of oxidizing or reducing agents can influence the formation of radical ions, affecting the duration of OFF states.The kinetics of redox reactions can be measured at the single-molecule level by monitoring fluorescence blinking. researchgate.net
Proximity to Other Fluorophores Energy transfer processes, such as FRET, can alter the blinking behavior of Cy3.The blinking of Cy5 can be controlled by the excitation of a nearby Cy3. nih.gov
Electrical Potential An applied voltage can modulate the electronic state of the dye, switching it between fluorescent and non-fluorescent states.At -1 V, Cy3 is in an "on" state, which transitions to an "off" state at 3 V. acs.org

Fluorescence Correlation Spectroscopy (FCS) is a powerful technique that analyzes the fluctuations in fluorescence intensity within a tiny, focused laser beam. These fluctuations are primarily caused by fluorescent molecules, such as Cy3, diffusing in and out of the observation volume. By analyzing the correlation of these fluctuations over time, FCS can determine the diffusion coefficient of the molecules, which is related to their size and shape.

FCS has been instrumental in studying the interactions of Cy3-labeled molecules. For example, by measuring the change in the diffusion coefficient of Cy3 in the presence of host molecules like cucurbit[n]urils (CB[n]) and cyclodextrins (CD), researchers confirmed the formation of stable inclusion complexes. arxiv.org A decrease in the diffusion coefficient and a corresponding increase in the hydrodynamic radius of Cy3 indicated that the dye was being trapped by the host molecules. arxiv.org

Similarly, FCS has been used to characterize Cy3 encapsulated in calcium phosphate (B84403) nanoparticles (CPNPs). nih.gov The diffusion coefficients and hydrodynamic radii determined by FCS confirmed the presence of monodisperse nanoparticles and provided insights into the number of dye molecules encapsulated per particle. nih.gov This information is critical for the development of nanoparticles as bioimaging agents. nih.gov

Table 2: Diffusion Coefficients of Free and Complexed Cy3

SampleDiffusion Coefficient (µm²/s)Hydrodynamic Radius (Å)
Free Cy3 in water241 ± 128.1 ± 0.5
Cy3 with CB acs.org206 ± 199.5 ± 0.9
Cy3 with β-CD180 ± 1310.9 ± 0.8
Cy3 with methyl-β-CD155 ± 412.6 ± 0.3
Data from a study on the supramolecular containment of Cy3. arxiv.org

Förster Resonance Energy Transfer (FRET) Methodologies

Förster Resonance Energy Transfer (FRET) is a mechanism describing energy transfer between two light-sensitive molecules. In the context of Cy3, it is often used as a "donor" fluorophore, transferring its excitation energy to a nearby "acceptor" fluorophore, such as Cy5. The efficiency of this energy transfer is highly dependent on the distance between the donor and acceptor, making FRET a molecular ruler for measuring nanoscale distances.

Both time-resolved and steady-state methods are employed to measure FRET efficiency and, consequently, the distance between the donor and acceptor. elifesciences.org Steady-state FRET measures the constant fluorescence intensity under continuous illumination, providing a weighted average of the distances between the probes. elifesciences.org In contrast, time-resolved FRET uses pulsed or modulated light to measure the fluorescence lifetime of the donor, which is the time it spends in the excited state. elifesciences.org

Time-resolved FRET offers greater accuracy in distance mapping because fluorescence lifetimes are less affected by factors like fluorophore concentration and photobleaching compared to intensity measurements. evidentscientific.com By comparing the donor's lifetime in the presence and absence of the acceptor, a precise FRET efficiency can be calculated. evidentscientific.comacs.org This technique has been used to measure distances with high spatial resolution (<2 Å) and can be interpreted within the framework of high-resolution static structures. elifesciences.org

Acceptor photobleaching FRET is a straightforward method to confirm and quantify FRET interactions. nih.gov The principle is simple: if FRET is occurring, the donor's fluorescence is quenched (reduced) because it is transferring energy to the acceptor. microscopyu.com By intentionally destroying the acceptor fluorophore through photobleaching, the energy transfer is halted, and the donor's fluorescence intensity increases. microscopyu.comresearchgate.net

This technique is particularly useful for studying intermolecular interactions in fixed cells, where temporal data is not a primary concern. evidentscientific.com For example, the interaction between Cy3-labeled non-specific lipid transfer protein (nsL-TP) and Cy5-labeled peroxisomal enzymes was demonstrated using acceptor photobleaching. researchgate.net An increase in the Cy3 donor fluorescence was observed in the specific cellular structures where the Cy5 acceptor was photobleached, indicating a close association between the two proteins. researchgate.net A significant advantage of this method is that it avoids issues of spectral bleed-through, which can complicate other FRET measurement techniques. fsu.edu

The Cy3/Cy5 pair has been a cornerstone of single-molecule FRET studies due to their large spectral separation, comparable quantum yields, and good photostability in an oxygen-depleted environment. nih.gov However, the development of new FRET pairs involving Cy3 derivatives continues to expand the applications of this technology.

Researchers have designed FRET-based sensors for various analytes by linking Cy3 and Cy5 derivatives. For instance, a FRET platform for detecting peroxynitrite (ONOO⁻) was created by linking a Cy3 donor and a Cy5 acceptor. rsc.org The addition of ONOO⁻ selectively oxidized the Cy5 moiety, disrupting the FRET process and leading to a ratiometric change in the fluorescence signal. rsc.org

Another example involves the development of FRET-based probes for studying RNA processing. Pre-microRNAs were modified with a FRET pair, such as a benzo[a]phenoxazine-based dye (BO) as the donor and Cy3 as the acceptor, to visualize their processing within living cells. nih.gov The selection of an appropriate FRET pair is critical and involves considerations such as minimizing the direct excitation of the acceptor and the spectral overlap between the donor and acceptor emission to ensure reliable FRET measurements. nih.gov

Advanced Optical Microscopy Techniques

Advanced optical microscopy techniques have become indispensable for visualizing and quantifying the behavior of Cy3-labeled molecules in complex biological systems. These methods offer unprecedented spatial and temporal resolution, enabling detailed investigations at the single-molecule level.

Super-Resolution Microscopy Applications and Challenges

Super-resolution microscopy overcomes the diffraction limit of light, allowing for the visualization of cellular structures at the nanoscale. Cy3 plays a significant role in several super-resolution techniques, most notably in Stochastic Optical Reconstruction Microscopy (STORM). In its original implementation, STORM utilizes a dye pair, often Cy3 and Cy5, to achieve photoswitching. microscopyu.comfluorofinder.commyscope.training Cy3 acts as an "activator" dye; its excitation with green laser light can trigger the recovery of a nearby "reporter" dye, like Cy5, from a stable dark state back to a fluorescent state. microscopyu.comnih.gov This controlled, stochastic activation of a sparse subset of fluorophores at any given time allows for their precise localization, and a composite super-resolved image is reconstructed from thousands of individual frames. myscope.training This activator-reporter pair strategy has been used to label and resolve the distance between dye pairs on short DNA molecules with high accuracy. microscopyu.com

Variations of this principle include direct STORM (dSTORM), which often uses a single dye in specific buffer conditions to induce photoswitching, and Photoactivated Localization Microscopy (PALM), which employs photoactivatable fluorescent proteins but is conceptually similar. fluorofinder.commyscope.trainingfsu.edu

However, the application of Cy3 in super-resolution microscopy is not without its challenges. The photophysical properties of the dye are critical. The efficiency of photoswitching and the photostability of the dye directly impact the quality of the final image. arxiv.org For instance, the interaction between the dye and its local chemical environment can significantly alter its fluorescence lifetime and quantum yield. arxiv.orgnih.gov Furthermore, intense laser irradiation required for these techniques can lead to photobleaching or complex photochemical reactions, such as the photoconversion of cyanine (B1664457) dyes into blue-shifted fluorescent species, which can introduce artifacts into the imaging data. nih.gov The choice of imaging buffer is also crucial, as components like thiols, while used to induce the dark state in Cy5, can affect the dye's blinking characteristics. nih.gov

TechniqueRole of Cy3Key AdvantageMajor Challenge
STORM Activator for a reporter dye (e.g., Cy5) microscopyu.commyscope.trainingEnables controlled photoswitching for localization microscopyu.comPhotostability and background from activator fluorescence microscopyu.comnih.gov
dSTORM Can be used as the primary photoswitchable dye fsu.eduSimpler labeling without a dye pair fsu.eduRequires specific buffer conditions; photophysics can be complex fluorofinder.com
PALM Not typically used (employs fluorescent proteins) fluorofinder.comfsu.eduGenetically encodable labeling fluorofinder.comN/A

Total Internal Reflection Fluorescence (TIRF) Microscopy in Single-Particle Tracking

Total Internal Reflection Fluorescence (TIRF) microscopy is a powerful technique for observing single molecules near a surface with high signal-to-noise ratio. It works by generating an evanescent wave that selectively excites fluorophores within a very thin region (typically <100 nm) of the specimen plane, minimizing background fluorescence from the rest of the sample. nih.gov This makes it exceptionally well-suited for tracking the dynamics of individual Cy3-labeled molecules on or near the plasma membrane of living cells or on a passivated glass surface. nih.govresearchgate.net

In single-particle tracking experiments, biomolecules such as proteins or nucleic acids are labeled with Cy3 and their movement is recorded over time. For example, Cy3-labeled epidermal growth factor (EGF) has been tracked on the surface of carcinoma cells to study receptor dimerization. researchgate.net Similarly, the dynamics of Cy3-labeled helicase enzymes have been visualized as they move along surface-tethered DNA molecules. acs.org The high signal-to-noise ratio allows for the precise localization of the Cy3 fluorophore in each frame of a movie, generating trajectories that reveal information about diffusion rates, confinement, and transient binding events.

TIRF microscopy is also the foundation for many single-molecule Förster Resonance Energy Transfer (smFRET) studies. researchgate.netnih.gov In a typical smFRET experiment, two different points on a macromolecule or complex are labeled with a donor (e.g., Cy3) and an acceptor (e.g., Cy5) dye. By exciting Cy3 and detecting emission from both Cy3 and Cy5 simultaneously, the distance between the dyes can be monitored in real-time, providing insights into conformational changes and intermolecular interactions. researchgate.netacs.org This approach has been used to study the dynamics of Holliday junctions, DNA mismatch repair proteins, and RNA nanoparticles. nih.govacs.orgsapub.org

ApplicationBiomolecule StudiedInformation Gained
Single-Particle Tracking Epidermal Growth Factor (EGF) researchgate.netReceptor dimerization and signaling on the cell membrane
Single-Particle Tracking XPD Helicase acs.orgConformational changes and movement along DNA
smFRET Holliday Junctions nih.govplos.orgConformational dynamics and isoform transitions
smFRET RNA Nanoparticles acs.orgIntermolecular distances for 3D model refinement
smFRET MutS Protein (Mismatch Repair) sapub.orgProtein sliding and mismatch recognition on DNA

Transient Absorption Spectroscopy

Transient absorption spectroscopy is a pump-probe technique used to investigate the dynamics of photoexcited molecules on extremely short timescales, from femtoseconds to microseconds. It provides crucial information about the electronic and structural relaxation pathways of fluorescent dyes like Cy3.

Ultrafast Measurements of Excited State Relaxation

Upon absorption of a photon, the Cy3 molecule is promoted to an excited electronic state (S1). It can then return to the ground state (S0) through several competing pathways: fluorescence emission or non-radiative decay. For cyanine dyes, a primary non-radiative decay channel is trans-cis photoisomerization, which involves twisting around the polymethine chain that connects the two indole (B1671886) rings. arxiv.orgmit.edu

Ultrafast transient absorption spectroscopy allows researchers to monitor the evolution of the excited state population in real-time. By using a femtosecond laser pulse to excite the sample (the "pump") and a second, time-delayed pulse to probe the absorption of the excited species (the "probe"), the formation and decay of transient states can be measured. Studies on Cy3 and similar cyanine dyes have revealed complex excited-state dynamics. mit.eduresearchgate.netrsc.org For instance, fluorescence up-conversion and transient absorption measurements have shown that the fluorescence decay of some cyanine dyes is best described by multi-exponential kinetics, indicating that the excited-state population decays through several channels, including bond-twisting, vibrational relaxation, and radiative relaxation. researchgate.net Research has identified multiple excited-state transients, suggesting that relaxation can occur along parallel pathways involving different torsional motions. rsc.org These measurements have identified specific transient states, including a non-radiative trans intermediate, and have helped to build a more complete potential energy surface for the photoisomerization process. mit.edu

ParameterFinding from Transient AbsorptionTimescale
Excited State Lifetime Multi-exponential decay, indicating multiple relaxation pathways. researchgate.netPicoseconds (ps) to Nanoseconds (ns)
Photoisomerization Identification of a non-radiative trans intermediate state. mit.edu~1 ps
Vibrational Coherence Observation of long-lived vibrational wavepackets after photoexcitation. mit.eduPersists for ~1.5 ps
Relaxation Pathways Evidence for parallel pathways of non-radiative decay involving multiple twisted transients. rsc.orgSub-picosecond to picosecond

Surface Plasmon Resonance (SPR) for Dye-Oligonucleotide Interaction Affinity

Surface Plasmon Resonance (SPR) is a label-free optical technique used to measure biomolecular interactions in real-time. nih.gov It detects changes in the refractive index at the surface of a sensor chip where one molecule (the ligand) is immobilized. When a binding partner (the analyte) flows over the surface and binds to the ligand, the local refractive index changes, causing a shift in the SPR angle, which is recorded in a sensorgram. nih.govrsc.org

In the context of Cy3, SPR is used to quantify how the presence of the dye affects the binding affinity and kinetics of labeled biomolecules, particularly oligonucleotides. By immobilizing an unlabeled DNA or RNA strand on the sensor chip and flowing a Cy3-labeled complementary strand over the surface, one can determine the association (kon) and dissociation (koff) rate constants, and subsequently calculate the equilibrium dissociation constant (KD). mdpi.comresearchgate.net

Research has shown that the Cy3 dye itself can contribute to the stability of short oligonucleotide duplexes. mdpi.comresearchgate.net The aromatic structure of the dye can engage in stacking interactions with the terminal base pair of the DNA hybrid, similar to the effect of an additional base pair. This interaction leads to a higher affinity (lower KD) for the dye-labeled oligonucleotide compared to its unlabeled counterpart. mdpi.com For example, one study measured the hybridization of a Cy3-labeled 7-mer oligonucleotide to an immobilized target and found a significant stabilization effect, corresponding to an energy of 7–8 kJ/mol, attributed to the dye's interaction with the duplex. mdpi.comresearchgate.net These measurements are crucial for accurately interpreting data from fluorescence-based assays, where the dye's influence on the underlying molecular interaction must be considered.

Labeled AnalyteUnlabeled LigandFindingReference
Cy3-labeled 7-mer DNAImmobilized 34-mer DNACy3 label increases binding affinity (lower KD) compared to unlabeled 7-mer. mdpi.comresearchgate.net
Cy3-labeled 7-mer DNAImmobilized DNA with mismatchesStabilization effect of Cy3 is slightly lower when stacking to a G:G mismatch. mdpi.com
Cy3-conjugated Fab fragmentImmobilized histone peptide epitopeUsed to measure the binding affinity of the antibody fragment to its target. nih.gov

Chemoproteomics Approaches Using Label-Free or Chemically Tagged Probes

Chemoproteomics aims to identify the protein interaction partners of small molecules on a proteome-wide scale. rsc.orgwikipedia.org This is critical for understanding a compound's mechanism of action and potential off-target effects. Methodologies can be broadly divided into those using chemically tagged probes and label-free approaches.

Chemically tagged probes are created by modifying a small molecule of interest with a reporter tag (like biotin (B1667282) for affinity purification or a fluorophore like Cy3 for imaging) and often a reactive group for covalent crosslinking. rsc.orgwikipedia.org In photoaffinity labeling (PAL), a probe is designed with a photoreactive moiety (e.g., a diazirine) that, upon UV irradiation, forms a covalent bond with nearby proteins. researchgate.net The tagged proteins can then be enriched and identified by mass spectrometry. While Cy3 itself is the fluorophore, cyanine dye derivatives can be incorporated into such probes as the reporter tag for visualization by in-gel fluorescence or microscopy. researchgate.nettandfonline.com

Label-free chemoproteomics methods infer interactions without modifying the small molecule. cambridge.orgsilantes.com One prominent technique is the cellular thermal shift assay (CETSA), which relies on the principle that protein binding can alter a protein's thermal stability. thno.org In one variation, cell lysates are treated with a compound, heated, and the remaining soluble proteins are separated. Proteins that were stabilized by binding the compound will remain in solution at higher temperatures. To quantify these changes, proteins from treated and untreated samples can be labeled with different fluorescent dyes (e.g., Cy3 and Cy5) and compared using 2D difference gel electrophoresis (2D-DIGE). thno.org Other label-free methods directly quantify protein abundance changes via mass spectrometry after a perturbation, offering high throughput for screening large compound libraries. biorxiv.orgnih.gov

ApproachPrincipleRole of Cy3/Cyanine Dyes
Photoaffinity Labeling (PAL) A chemically tagged probe with a photoreactive group covalently links to target proteins upon UV activation. wikipedia.orgresearchgate.netA cyanine dye can be used as the fluorescent reporter tag on the probe for visualization. tandfonline.com
Activity-Based Protein Profiling (ABPP) A probe with a reactive "warhead" covalently binds to the active site of a specific class of enzymes. wikipedia.orgwikipedia.orgA fluorophore like rhodamine or a cyanine derivative can serve as the reporter tag. wikipedia.org
Cellular Thermal Shift Assay (CETSA) with 2D-DIGE Ligand binding alters a protein's thermal stability. Changes in soluble protein amount are quantified. thno.orgCy3 is used as a post-lysis fluorescent label to differentially stain protein populations for ratiometric comparison on a gel. thno.org
Label-Free Quantification MS Protein abundance is directly measured by mass spectrometry without isotopic or chemical labels. silantes.combiorxiv.orgNot directly used as a probe or label in the core method.

Applications of Cy3 Se Mono So3 in Advanced Chemical Biology and Materials Science Research

Biophysical Studies of Macromolecular Dynamics and Interactions

The unique photophysical properties of Cy3, including its sensitivity to the local environment, make it an invaluable probe for studying the intricate dynamics and interactions of macromolecules. acs.org Techniques such as Förster Resonance Energy Transfer (FRET) and Protein-Induced Fluorescence Enhancement (PIFE) are central to these investigations. nih.govbmbreports.org

Probing Protein-Nucleic Acid Interactions and Conformational Changes

Cy3 SE (mono SO3) is extensively used to label nucleic acids to study their interactions with proteins. acs.orgnih.gov A key phenomenon exploited in these studies is Protein-Induced Fluorescence Enhancement (PIFE), where the fluorescence intensity of Cy3 increases upon direct contact with a protein. nih.govbmbreports.org This effect arises from the protein sterically hindering the dye's photoisomerization, leading to a longer fluorescence lifetime and higher quantum yield. medchemexpress.comnih.govresearchgate.net

Researchers have utilized PIFE to monitor the binding of various proteins to single-stranded DNA (ssDNA). For instance, studies on E. coli single-stranded DNA binding protein (SSB) and human replication protein A (hRPA) have shown that the magnitude of PIFE is dependent on both the specific protein and the orientation of the Cy3 label on the DNA. nih.gov This indicates that PIFE is not a through-space phenomenon but requires direct interaction, and the nature of this interaction dictates the fluorescence enhancement. nih.govresearchgate.net

In addition to PIFE, FRET is a powerful technique for measuring distances and conformational changes in protein-nucleic acid complexes. genelink.com By labeling DNA with a Cy3 donor and a suitable acceptor like Cy5, researchers can monitor dynamic processes such as DNA mismatch repair. sapub.org For example, single-molecule FRET (smFRET) studies have visualized the sliding of MutS, a key mismatch repair protein, along DNA, with distinct FRET states corresponding to the protein's position relative to the mismatch. sapub.org Similarly, the interaction of helicases with DNA has been monitored by observing FRET changes as the enzyme unwinds the DNA duplex. oup.comrsc.org

Table 1: Research Findings on Protein-Nucleic Acid Interactions using Cy3
TechniqueSystem StudiedKey FindingReference
PIFEE. coli SSB and hRPA binding to ssDNAMagnitude of fluorescence enhancement depends on the specific protein and the Cy3 label's position on the DNA, requiring direct protein-dye contact. nih.gov
smFRETE. coli MutL binding to ssDNAProtein binding stretches the ssDNA tail, leading to a decrease in FRET between Cy3 and Cy5 labels. sapub.org
smFRETTaq MutS sliding on mismatched DNADistinct FRET states reveal the protein's diffusion and binding at the mismatch site. sapub.org
smFRETSARS-CoV-2 Nsp13 helicase binding to dsDNAFRET between Cy5-labeled helicase and Cy3-labeled DNA monitors the binding activity in the absence of ATP. rsc.org

Investigating DNA/RNA Structure and Folding Dynamics

Single-molecule FRET (smFRET) is a primary tool in this area. nih.gov By placing Cy3 and a FRET acceptor like Cy5 at specific locations within a DNA or RNA molecule, researchers can observe conformational changes in real-time. nih.govpnas.org For example, smFRET has been used to study "DNA breathing," the transient, thermally driven opening of the DNA double helix. pnas.org These studies have revealed local motions on the microsecond timescale, which are thought to be crucial for the binding of DNA regulatory proteins. pnas.org

In RNA research, smFRET with Cy3 has been instrumental in elucidating the structural rearrangements that occur during processes like sRNA-mediated gene regulation. nih.gov By labeling an mRNA and a regulatory sRNA with Cy3 and Cy5, the kinetics of their association, the formation of base-pairing, and subsequent conformational changes can be monitored at the single-molecule level. nih.gov These experiments have shown that unstable, short-lived RNA-RNA complexes often exhibit lower FRET efficiencies, indicating they are not fully base-paired. nih.gov

Table 2: Studies on DNA/RNA Dynamics using Cy3
TechniqueSystem StudiedKey FindingReference
smFRET and smFLDDNA replication forksRevealed significant "breathing" motions at the fork junction, which are enhanced by helicase binding. pnas.org
smFRETsRNA-mRNA interactionsDistinguished between fully base-paired stable complexes (high FRET) and partially paired transient complexes (low FRET). nih.gov
Steady-state and time-resolved fluorescenceCy3-labeled ssDNA and dsDNAFluorescence efficiency of Cy3 is highest when attached to the 5' end of ssDNA and decreases upon duplex formation due to altered dye-DNA interactions. acs.org

Studies of Molecular Motors and Enzyme Activity

Cy3 labeling has been crucial for dissecting the mechanisms of molecular motors and other enzymes at the single-molecule level. semi.ac.cn These studies often rely on FRET to observe the dynamic conformational changes that underpin enzyme function. nih.gov

For example, the activity of DNA helicases, which are motor proteins that unwind DNA, has been extensively studied using FRET assays. oup.comnih.govpnas.org In a typical setup, a DNA substrate is labeled with a Cy3 donor and a Cy5 acceptor. oup.com The helicase's unwinding activity separates the two strands, leading to a decrease in FRET efficiency that can be monitored in real-time. nih.govresearchgate.net This approach has been used to study the mechanism of various helicases, including the hepatitis C virus (HCV) NS3 helicase and human DNA helicase B (HelB). nih.gov

Furthermore, the interaction between different proteins involved in DNA processing can be investigated. One study used a smTIRF FRET assay to show that the ssDNA translocase ScPif1 can push the human replication protein A (hRPA) along ssDNA, causing it to disrupt a downstream DNA duplex. pnas.org This was observed as the appearance of a FRET signal when the Cy5-labeled hRPA was pushed into proximity of a Cy3 label placed within the duplex region. pnas.org The ability to observe these transient, dynamic interactions provides deep insights into the coordinated action of enzymatic machinery.

Development of Advanced Chemical Probes

The bright and stable fluorescence of Cy3 makes it an excellent scaffold for building advanced chemical probes for sensing and labeling in complex biological systems. alfa-chemistry.commdpi.com

Research into Activatable and Ratiometric Fluorescent Sensors

Activatable probes are designed to "turn on" their fluorescence only in the presence of a specific analyte or enzymatic activity, which minimizes background signals. mdpi.com Ratiometric sensors utilize a change in the ratio of fluorescence intensities at two different wavelengths, providing a more robust and quantitative measurement that is less susceptible to variations in probe concentration or excitation intensity. d-nb.info

Cy3 has been incorporated into such sensor designs. For example, researchers have developed activatable, activity-based probes (ABPs) targeting phosphatase activity. mdpi.com These probes contain a Cy3 dye and a recognition moiety that, upon enzymatic cleavage, releases the fluorophore, leading to a detectable signal. mdpi.com

In the realm of ratiometric sensing, FRET-based probes are common. ATP analogues have been synthesized with a Cy3 donor and a Cy5 acceptor. d-nb.info In the intact ATP molecule, FRET is high. Upon enzymatic cleavage by an ATP-consuming enzyme, the donor and acceptor are separated, leading to a decrease in FRET and an increase in the Cy3/Cy5 emission ratio. d-nb.info Such probes allow for the continuous monitoring of enzymatic activity. d-nb.info Another example involves a bioluminescent sensor for zinc ions (Zn2+), where Bioluminescence Resonance Energy Transfer (BRET) occurs from a luciferase (NLuc) to a Cy3 dye. The binding of Zn2+ induces a conformational change that alters the BRET efficiency, causing a shift from red (Cy3) to blue (NLuc) emission. mdpi.com

Table 3: Examples of Cy3-Based Advanced Chemical Probes
Probe TypeTargetMechanismKey FeatureReference
Activatable ProbePhosphatase ActivityEnzymatic cleavage releases the Cy3 fluorophore from a quenching or self-quenching state.Fluorescence "turn-on" upon enzyme activity. mdpi.com
Ratiometric FRET ProbeATP-Consuming EnzymesEnzymatic cleavage of a Cy3-ATP-Cy5 analogue separates the FRET pair.Provides a quantitative measure of ATP hydrolysis through a change in emission ratio. d-nb.info
Ratiometric BRET SensorZinc Ions (Zn2+)Zn2+ binding induces a conformational change, altering BRET efficiency from NLuc to Cy3.Ratiometric signal change from red to blue emission upon ion binding. mdpi.com

Application in Target Deconvolution Research in Chemical Genetics

Chemical genetics utilizes small molecules to perturb protein function, offering insights into biological pathways. pamgene.com A key challenge in this field is "target deconvolution," or identifying the specific protein(s) that a bioactive small molecule interacts with. Fluorescent probes are instrumental in this process.

Activity-based protein profiling (ABPP) is a powerful chemical proteomics strategy that uses reactive chemical probes to directly label active enzymes in a complex proteome. nih.gov These probes often consist of a reactive group that covalently binds to the enzyme's active site, a linker, and a reporter tag, such as a fluorophore or biotin (B1667282). Cy3-labeled probes have been developed for this purpose. For instance, fluorescent ABPs based on a selective inhibitor have been created to visualize the activity of Fibroblast Activation Protein (FAP), a protease implicated in cancer. frontiersin.org These Cy3-labeled probes allow for the selective detection of active FAP in cellular contexts and even in patient-derived tissue sections. frontiersin.org

Another chemical genetics strategy involves engineering a protein of interest to create a unique binding pocket that can be selectively targeted by a complementary chemical probe. pamgene.com For example, a kinase can be mutated to introduce a cysteine residue in its ATP-binding pocket. pamgene.com This engineered kinase can then be specifically labeled by a fluorescent probe designed to react with the cysteine, allowing researchers to visualize target engagement by potential inhibitors within the cell. While this specific study used a Cy5-conjugate, the principle is readily adaptable to Cy3-based probes, demonstrating a powerful method for validating drug-target interactions for endogenously expressed proteins. pamgene.com

Research in Bioimaging and Sensing Methodologies

The unique photophysical properties of Cy3 SE (mono SO3), particularly its reactivity towards primary amines and its bright fluorescence, have positioned it as a important tool in the advancement of bioimaging and sensing. Researchers have leveraged these characteristics to develop sophisticated platforms for environmental and biological analysis, as well as for high-resolution imaging of individual nanoparticles.

Development of Environmental and Biosensing Platforms

The integration of Cy3 SE (mono SO3) and similar derivatives into sensing platforms has enabled the detection of a wide range of analytes, from nucleic acids to small molecules. The dye's N-hydroxysuccinimidyl (NHS) ester group readily reacts with amine-modified biomolecules, allowing for their covalent labeling and subsequent use in fluorescence-based assays.

One prominent application is in the development of nucleic acid-based biosensors. Oligonucleotides labeled with Cy3 can be used as probes in various genomic applications, including fluorescence in situ hybridization (FISH) and real-time PCR. acs.org For instance, a 5'-amine-modified oligonucleotide can be covalently linked to Cy3 SE (mono SO3) and then used to detect its complementary sequence. cnr.it The fluorescence signal indicates the presence and even the quantity of the target sequence. This principle has been extended to create sophisticated "nanobeacons" for in vivo diagnostics. In one study, gold nanoparticles (AuNPs) were functionalized with hairpin-DNA labeled with a Cy3 dye. researchgate.net In its hairpin configuration, the dye's fluorescence is quenched by the gold nanoparticle. However, upon hybridization with a complementary target, such as the Kras gene associated with cancer, the hairpin undergoes a conformational change, separating the dye from the quencher and restoring fluorescence. researchgate.net This "turn-on" sensing mechanism provides high signal-to-noise ratios for sensitive target detection. researchgate.net

Beyond nucleic acids, Cy3-functionalized nanoparticles have been employed in colorimetric and fluorometric sensing of other molecules. For example, β-cyclodextrin-functionalized Au@Ag core-shell nanoparticles have been developed for the rapid and sensitive detection of cysteamine (B1669678) in human urine. mdpi.com While this specific example doesn't use Cy3, the principle of using functionalized nanoparticles for colorimetric sensing is a key strategy in the field. mdpi.comacs.org The aggregation or disaggregation of nanoparticles, induced by the analyte, leads to a detectable change in the solution's color or fluorescence, a principle that can be adapted for Cy3-labeled systems. acs.org The stability and binding of Cy3-labeled oligonucleotides on surfaces are critical for the performance of microarray-based biosensors, with studies showing that the covalent linkage to functionalized surfaces like copoly (DMA-NAS-MAPS) coated silicon slides is stable even under stringent thermal cycling conditions. cnr.it

Sensing Platform Analyte Transduction Mechanism Key Findings
Cy3-labeled Oligonucleotide on Silicon SubstrateComplementary DNAFluorescence HybridizationCovalent bond of amine-modified oligo to surface is thermally stable, allowing for applications like solid-phase PCR. cnr.it
Gold-Nanobeacon (Cy3-hairpin DNA on AuNP)Kras gene (ssRNA)Fluorescence De-quenchingConformational change upon target binding restores fluorescence, enabling sensitive detection of cancer-related genes. researchgate.net
DNA Origami BiosensorTarget OligonucleotideFörster Resonance Energy Transfer (FRET)The opening of a Cy3/Cy5-labeled DNA origami "book" upon target binding separates the FRET pair, leading to a detectable change in fluorescence. rsc.org

Single Nanoparticle Imaging and Tracking

The ability to observe and track individual nanoparticles in complex environments, such as living cells, provides invaluable insights into biological processes. Cy3's brightness and photostability, especially when incorporated into nanoparticle structures, make it a dye of choice for such applications.

Researchers have developed methods to synthesize fluorescent silica (B1680970) nanoparticles (SNPs) doped with Cy3. These Cy3-doped SNPs are significantly brighter and more photostable than the free dye, making them excellent probes for imaging in biological systems. ugent.be By controlling the synthesis conditions, such as using a seeded growth approach, it is possible to create SNPs with well-separated and distinct fluorescence intensity levels. ugent.be This allows for the creation of an "intensity-based barcode," where different nanoparticle populations can be distinguished and tracked simultaneously. ugent.be The small size (< 40 nm), biocompatibility, and functionalizable surface of these SNPs make them ideal for long-term tracking and imaging in vitro and in vivo. ugent.benih.gov

Furthermore, the fluorescence of Cy3-labeled nanoparticles is stable enough for advanced super-resolution imaging techniques. amazonaws.com These techniques overcome the diffraction limit of light, allowing for visualization at the nanoscale. The brightness and stability of Cy3 encapsulated within a silica shell have been shown to be compatible with methods like 3D SRRF (super-resolution radial fluctuations) imaging and live-cell imaging over extended periods, with fluorescence detectable even after 72 hours. rsc.org

Integration into Novel Nanomaterials and Hybrid Systems

The covalent integration of Cy3 SE (mono SO3) into nanomaterials creates hybrid systems with enhanced properties and novel functionalities. Encapsulation strategies are employed to protect the dye and boost its performance, while surface functionalization allows for the creation of highly specific and sensitive nanosensors.

Encapsulation Strategies for Enhanced Photophysical Performance

A significant limitation of organic dyes like Cy3 is their susceptibility to photobleaching and environmental quenching. Encapsulating the dye within a protective matrix, such as silica or calcium phosphate (B84403), is a highly effective strategy to mitigate these issues and enhance the dye's photophysical properties.

Dye-doped silica nanoparticles are a prime example. By covalently incorporating a silane-conjugated Cy3 molecule into a growing silica shell, the dye is shielded from solvent interactions that can lead to fluorescence degradation. ugent.bersc.org This encapsulation not only protects the dye but can also lead to a significant increase in brightness. For instance, Cy3-labeled SNPs synthesized by a seeded growth method were found to be up to 106 times brighter than the free Cy3 dye. ugent.be This enhancement is attributed to a combination of factors, including the incorporation of multiple dye molecules per particle and a reduction in self-quenching through controlled spatial distribution within the silica matrix. ugent.be

Similarly, encapsulation within calcium phosphate nanoparticles (CPNPs) has been shown to dramatically improve the photophysical characteristics of Cy3. nih.gov When encapsulated, the quantum yield of Cy3 increased by 4.5-fold compared to the free dye in an aqueous buffer. nih.gov This, combined with the incorporation of multiple dyes per nanoparticle, resulted in a 30-fold increase in molecular brightness. nih.gov The protective CPNP matrix shields the Cy3 from solvent-induced changes, leading to greater photostability and making these nanoparticles ideal for demanding bioimaging applications like single-molecule tracking. nih.gov

Encapsulation Matrix Free Cy3 Property Encapsulated Cy3 Property Enhancement Factor
Calcium Phosphate (CPNP)Quantum Yield: 0.045Quantum Yield: 0.2024.5x nih.gov
Calcium Phosphate (CPNP)Relative Molecular Brightness: 1Relative Molecular Brightness: ~3030x nih.gov
Silica Nanoparticle (SNP)Relative Brightness: 1Relative Brightness: up to 106106x ugent.be

Functionalization of Nanoparticles for Advanced Sensing

The true power of Cy3-labeled nanomaterials is realized when they are functionalized for specific applications. The Sulfo-Cy3-NHS ester is particularly useful in this regard, as it allows for the straightforward conjugation of the dye to amine-functionalized nanoparticles or to biomolecules that are subsequently attached to nanoparticles.

A compelling example is the functionalization of gold nanoparticles with Cy3-labeled DNA to create "gold-nanobeacons." researchgate.net In this system, a thiol-modified DNA hairpin labeled with Cy3 is attached to the surface of a gold nanoparticle. The inherent quenching ability of gold significantly dampens the Cy3 fluorescence. researchgate.net Upon binding to a target nucleic acid sequence, the hairpin structure opens, increasing the distance between the Cy3 dye and the gold surface, which restores the fluorescence signal. researchgate.net This design creates a highly specific sensor for gene expression analysis. researchgate.net

In another approach, layer-by-layer (LbL) assembly is used to construct multifunctional nanoparticles for therapeutic and diagnostic (theranostic) purposes. nih.gov For instance, liposomes can be functionalized with a Cy3-labeled lipid (DOPE), and subsequent layers can incorporate other molecules, such as a therapeutic protein and a second fluorophore like Cy5. This creates a FRET (Förster Resonance Energy Transfer) pair that can be used to study the stability and erosion of the nanoparticle layers under different conditions. nih.gov The functionalization of nanoparticles with Cy3 not only provides a means for detection and imaging but also enables the creation of responsive materials that can report on their local environment or interactions. sigmaaldrich.comsigmaaldrich.com

Future Research Directions and Emerging Challenges for Cy3 Se Mono So3

Development of Next-Generation Cy3 se(mono so3) Analogues with Tunable Photophysical Properties

A significant area of future research lies in the rational design and synthesis of novel Cy3 se(mono so3) analogues with precisely controlled photophysical properties. The goal is to create a toolkit of probes where characteristics such as fluorescence lifetime, quantum yield, and photostability can be fine-tuned for specific applications.

One promising approach is the strategic modification of the dye's molecular structure. For instance, the synthesis of rigidified analogues, such as Cy3B, has demonstrated a substantial increase in quantum yield and photostability by preventing photo-induced cis/trans isomerization, a primary pathway for non-radiative decay in standard cyanine (B1664457) dyes. nih.govresearchgate.net Future work could explore the introduction of different chemical moieties to the indolenine rings or the polymethine bridge of Cy3 se(mono so3) to systematically alter its electronic and steric properties. These modifications could lead to analogues with a range of fluorescence lifetimes, making them ideal for multiplexing applications based on fluorescence lifetime imaging microscopy (FLIM).

Furthermore, the development of analogues with environmentally sensitive fluorescence is a key objective. These "smart" probes could exhibit changes in their fluorescence intensity or emission wavelength in response to specific environmental parameters such as pH, ion concentration, or the presence of a particular biomolecule. This would enable the use of Cy3 se(mono so3) derivatives as ratiometric sensors, providing quantitative information about the cellular microenvironment. Research in this area will likely involve the incorporation of specific recognition elements into the dye structure.

Table 1: Comparison of Photophysical Properties of Cy3 and a Next-Generation Analogue

PropertyCy3Cy3B
Excitation Max (nm) ~550~558
Emission Max (nm) ~570~572
Quantum Yield ~0.15~0.67
Fluorescence Lifetime (ns) ~0.2~2.8

Note: The values presented are approximate and can vary depending on the local environment and conjugation state.

Integration into Multi-Modal Imaging and Sensing Platforms

The future of biological imaging lies in the integration of multiple modalities to obtain a more comprehensive understanding of complex biological processes. Cy3 se(mono so3), with its bright fluorescence, is well-positioned to be a key component in such multi-modal platforms.

A particularly promising avenue is its use in correlative light and electron microscopy (CLEM). nih.govdelmic.comnih.govbiorxiv.orgmdpi.com In CLEM, the fluorescence of Cy3 se(mono so3) would be used to identify specific molecules or structures of interest within a cell or tissue sample under a light microscope. Subsequently, the same sample can be analyzed using electron microscopy to obtain high-resolution ultrastructural information of the identified region. The water solubility and stability of Cy3 se(mono so3) are advantageous for the complex sample preparation protocols often required for CLEM.

Another exciting direction is the combination of fluorescence imaging with magnetic resonance imaging (MRI). nih.govnih.gov This could be achieved by developing conjugates that link Cy3 se(mono so3) to an MRI contrast agent, such as a gadolinium or manganese chelate. Such dual-modality probes would allow for the visualization of biological targets at both the cellular level (via fluorescence) and the whole-organism level (via MRI), providing a powerful tool for in vivo studies and preclinical research. The challenge in developing these probes lies in ensuring that the linkage of the two components does not compromise the properties of either the fluorophore or the contrast agent.

Computational Design of Predictive Models for Structure-Function Relationships

Computational chemistry and molecular modeling are becoming increasingly powerful tools in the design of new functional molecules. For Cy3 se(mono so3) and its future analogues, the development of accurate predictive models for structure-function relationships is a critical research direction. These models would allow for the in silico design of new dyes with desired photophysical properties before their synthesis, significantly accelerating the development process.

Quantum chemical calculations, such as those based on Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), can be employed to predict the absorption and emission spectra of cyanine dyes. mdpi.comnih.gov These methods can also provide insights into the electronic transitions and the factors that govern fluorescence quantum yield and non-radiative decay pathways. nih.govnih.gov However, accurately modeling the behavior of cyanine dyes in complex environments, such as when bound to a protein or nucleic acid, remains a challenge.

Future computational work should focus on developing multi-scale models that combine quantum mechanical calculations for the dye itself with molecular mechanics or coarse-grained simulations for the surrounding biological environment. Such models could predict how the local environment influences the photophysical properties of Cy3 se(mono so3), including the effects of solvent polarity, viscosity, and specific interactions with amino acid residues or nucleobases. semanticscholar.org The ultimate goal is to create a robust computational pipeline that can accurately predict the performance of a given Cy3 se(mono so3) analogue in a specific biological context.

Addressing Photophysical Heterogeneity in Complex Biological Systems

A significant challenge in the use of any fluorescent probe, including Cy3 se(mono so3), within a cellular environment is the inherent heterogeneity of its photophysical properties. The fluorescence of a single Cy3 se(mono so3) molecule can fluctuate over time, a phenomenon known as "blinking," and it can be permanently extinguished through "photobleaching." nih.gov These processes can complicate quantitative measurements and limit the duration of single-molecule imaging experiments.

The local environment surrounding the dye plays a crucial role in its photophysical behavior. For instance, the fluorescence quantum yield of Cy3 is known to be highly sensitive to its immediate surroundings, with interactions with certain DNA sequences or protein domains leading to either enhancement or quenching of its emission. nih.govsemanticscholar.orgnih.govresearchgate.net This sequence-dependent fluorescence can introduce variability in experiments that rely on the assumption of a constant fluorescence output.

Future research must focus on better understanding and mitigating this photophysical heterogeneity. This includes developing strategies to stabilize the fluorescence of Cy3 se(mono so3) in cellular environments, for example, through the use of specific chemical additives or by engineering the local environment around the dye. Single-molecule spectroscopy techniques will be instrumental in characterizing the blinking and photobleaching kinetics of Cy3 se(mono so3) in different biological contexts and in evaluating the effectiveness of different stabilization strategies. nih.govnih.gov A deeper understanding of these processes will be essential for improving the reliability and quantitative accuracy of imaging experiments that utilize this versatile dye.

Expanding Applications in In Vitro Diagnostics and Advanced Biological Assays

The robust and reliable fluorescence of Cy3 se(mono so3) makes it a valuable tool for a wide range of in vitro diagnostic (IVD) applications and advanced biological assays. Future research will likely see an expansion of its use in these areas, driven by the need for more sensitive and multiplexed detection methods.

In the realm of nucleic acid detection, Cy3 se(mono so3)-labeled oligonucleotides are already widely used in techniques such as fluorescence in situ hybridization (FISH) and quantitative polymerase chain reaction (qPCR). Future developments could involve the design of novel probe architectures that leverage the photophysical properties of Cy3 se(mono so3) for improved signal-to-noise ratios and the detection of multiple targets simultaneously. scispace.com For example, the development of cleavable fluorescent oligonucleotides could enable highly multiplexed in situ analysis of RNA and DNA.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.